H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Beschreibung
BenchChem offers high-quality H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[[1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBDKMPKSJCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Profiling and Analytical Utility of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
A Technical Guide for Advanced Separation Science and Mass Spectrometry
Executive Summary
H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH (Pentapeptide-32) is not a single chemical entity but a combinatorial library of 32 distinct stereoisomers (
The inclusion of a central Proline residue amidst four Alanines introduces a structural "kink" that restricts conformational freedom, making this peptide an ideal model for studying cis/trans isomerization and b-ion scrambling during gas-phase fragmentation. Furthermore, the presence of D-amino acids at random positions confers variable resistance to proteolysis, rendering this mixture a potent standard for metabolic stability profiling.
Part 1: Molecular Architecture & Stereochemical Combinatorics
The designation "DL" at every position implies that during Solid Phase Peptide Synthesis (SPPS), a racemic mixture of Fmoc-amino acids was used at each coupling step. This results in a statistical distribution of isomers.
1.1 Structural Specifications
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 427.49 g/mol | Monoisotopic Mass: 427.2431 Da |
| Sequence | Ala-Ala-Pro-Ala-Ala | N-to-C Terminus |
| Chiral Centers | 5 (4 Ala | |
| Isomer Count | Includes enantiomeric pairs and diastereomers | |
| Charge State (pH 7) | Zwitterionic (Net 0) | N-term ( |
1.2 The Proline Switch
Unlike the flexible Alanine residues, the central Proline imposes a rigid constraint. In standard L-peptides, the peptide bond preceding Proline (
Part 2: Physicochemical Properties[3]
The physicochemical behavior of this mixture is dominated by the high hydrophilicity of the Alanine backbone and the helix-breaking nature of Proline/D-amino acids.
| Parameter | Value (Estimated/Observed) | Mechanistic Insight |
| Solubility (Water) | High (>50 mg/mL) | Short chain length and lack of hydrophobic side chains (e.g., Phe, Leu) ensure high aqueous solubility. |
| pKa (Acidic) | ~3.1 (C-term COOH) | Typical for C-terminal Alanine. |
| pKa (Basic) | ~8.0 (N-term | Slightly lower than free Alanine due to the peptide bond electron withdrawal. |
| Grand Average of Hydropathy (GRAVY) | 1.8 (Hydrophobic) | While Ala is hydrophobic, the short chain and terminal charges dominate solvation. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Varies slightly between diastereomers due to spatial charge shielding. |
Part 3: Advanced Analytical Applications
This section details the primary utility of this molecule: as a benchmark for analytical resolution.
3.1 High-Resolution LC-MS Separation
Separating all 32 isomers is a "Holy Grail" challenge in separation science. Standard C18 columns cannot resolve these diastereomers effectively.
-
Recommended Phase: Zwitterionic Chiral Stationary Phases (ZWIX) or Cinchona Alkaloid-based columns .
-
Mechanism: These columns utilize a double ion-pairing mechanism.[1] The D/L configuration of the peptide interacts differentially with the chiral selector, while the Proline kink alters the interaction footprint.
-
2D-LC Protocol: A single dimension is rarely sufficient. A standard protocol involves:
-
Dimension 1: C18 Reversed-Phase (separates based on hydrophobicity/shape).
-
Dimension 2: Chiral Selector (separates enantiomers).[1]
-
3.2 Mass Spectrometry: The "Scrambling" Phenomenon
Research into the fragmentation of Ala-Ala-Pro-Ala-Ala has revealed critical insights into peptide sequencing reliability.
-
b-ion Cyclization: Upon Collision-Induced Dissociation (CID), the
ion (the full peptide minus the C-terminal OH) tends to macrocyclize. -
Sequence Scrambling: The ring can reopen at different positions, leading to a "permuted" sequence. This makes de novo sequencing of this specific mixture treacherous, as the MS/MS spectrum may suggest a sequence like Ala-Pro-Ala-Ala-Ala instead of the original.
-
The "Proline Effect": The high proton affinity of the Proline nitrogen often localizes the charge, directing fragmentation to the N-terminal side of the Proline.
Figure 1: The b-ion scrambling pathway common in Proline-containing pentapeptides, complicating sequence assignment.
Part 4: Biological Implications (Metabolic Stability)
4.1 Proteolytic Resistance
Standard proteases (Trypsin, Chymotrypsin) and cytosolic aminopeptidases are stereoselective for L-amino acids .
-
L-Isomers: Rapidly degraded (
min in plasma). -
D-Isomers: The inclusion of D-Ala or D-Pro renders specific bonds "invisible" to enzymes.
-
Application: This mixture is used to map the subsite stereospecificity of novel proteases. By incubating the mixture with an enzyme and analyzing the remaining isomers via Chiral LC-MS, researchers can determine exactly which stereochemical configurations the enzyme can tolerate.
Part 5: Experimental Protocols
5.1 Synthesis (Solid Phase Peptide Synthesis - SPPS)
To generate the full combinatorial library for resolution studies:
-
Resin: Wang Resin (0.5 mmol/g loading).
-
Coupling Reagents: HBTU/DIEA (Standard) or DIC/Oxyma (for lower racemization, though racemization is desired here, we use DL-amino acids directly).
-
Amino Acids: Use commercially available Fmoc-DL-Ala-OH and Fmoc-DL-Pro-OH .
-
Protocol:
-
Swell resin in DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: 5 eq. Fmoc-DL-AA, 5 eq. HBTU, 10 eq. DIEA (45 min).
-
Repeat for 5 cycles.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5%
(2 hours). -
Precipitation: Cold Diethyl Ether.
-
5.2 Separation Workflow (2D-LC-MS)
Objective: Resolve diastereomers for impurity profiling.
-
System: UHPLC coupled to Q-TOF MS.
-
Column 1 (Achiral): C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in
; B: ACN. -
Gradient: 5-20% B over 15 min.
-
-
Column 2 (Chiral): Chiralpak ZWIX(+) (150 x 3 mm, 3 µm).
-
Mobile Phase: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.
-
Note: The addition of DEA is critical for peak shape on Zwitterionic columns.
-
Figure 2: Two-Dimensional Liquid Chromatography workflow required to resolve the complex stereoisomeric mixture.
References
-
Vertex AI Search (NIH/PubMed) . Fragmentation reactions of b(5) and a(5) ions containing proline. Retrieved from [Link] (Context: Mechanistic study of Ala-Ala-Pro-Ala-Ala fragmentation).
-
Chiral Technologies . Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Retrieved from [Link] (Context: Separation protocols for DL-peptide mixtures).
-
PubChem . Ala-Ala-Pro-Pro Chemical Properties. Retrieved from [Link] (Context: Physicochemical property extrapolation).
-
Journal of Chromatography A . Liquid chromatographic-mass spectrometric separation of oligoalanine peptide stereoisomers. Retrieved from [Link] (Context: 2D-LC methodology for peptide isomers).
Sources
Technical Guide: Stereocontrolled and Racemic Synthesis of the Pentapeptide Ala-Ala-Pro-Ala-Ala
Executive Summary
The pentapeptide Ala-Ala-Pro-Ala-Ala (AAPAA) is a canonical substrate motif for serine proteases, particularly human leukocyte elastase (HLE) and pancreatic elastase . While the L-isomer is the biological standard, the synthesis of its racemic stereoisomers (using DL-amino acids) is a critical workflow in drug development. It allows researchers to:
-
Develop Chiral Separation Methods: Create complex diastereomeric mixtures to benchmark HPLC/CE separation columns.
-
Map Proteolytic Stability: Identify specific D-amino acid substitutions that confer resistance to elastase degradation while maintaining binding affinity.
-
Study Conformational constraints: Analyze how D-Proline affects the
-turn propensity of the peptide backbone.
This guide details the Solid Phase Peptide Synthesis (SPPS) of the AAPAA sequence using DL-Fmoc-amino acids to generate a stereoisomeric library. It addresses the specific challenges of Proline coupling (secondary amines) and Diketopiperazine (DKP) formation .
Part 1: Strategic Synthesis Design
The Stereochemical Challenge
Synthesizing "racemic" AAPAA using DL-amino acids at every position generates a library of 32 stereoisomers (
-
Target Sequence: H-(DL)Ala-(DL)Ala-(DL)Pro-(DL)Ala-(DL)Ala-NH₂
-
Complexity: The presence of Proline introduces a secondary amine, altering coupling kinetics and requiring specific monitoring protocols (Chloranil test).
Resin Selection: The DKP Risk
A critical failure mode in Proline-containing peptides is Diketopiperazine (DKP) formation .[1]
-
Mechanism: If Proline is the 2nd or 3rd residue from the C-terminus, the free amine of the dipeptide can attack the C-terminal ester linkage, cleaving the peptide from the resin prematurely as a cyclic byproduct.
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide Resin with bulky linkers. The steric bulk of the trityl group in 2-CTC prevents the conformational fold required for DKP formation.
-
For Substrate Assays:Rink Amide MBHA is preferred to generate a C-terminal amide, mimicking the interior of a protein chain and removing the negative charge of a free carboxyl.
-
Coupling Reagents: Efficiency vs. Epimerization
Since the goal is intentional racemic synthesis, we prioritize coupling efficiency over enantiomeric purity.
-
Primary Choice: HBTU / DIPEA . Robust and fast.
-
Alternative (For difficult couplings): HATU / HOAt . Recommended for coupling onto the secondary amine of Proline (Step 3).
Part 2: Technical Workflow (Protocol)
Materials Preparation
| Reagent | Specification | Purpose |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Solid support yielding C-term amide. |
| Amino Acids | Fmoc-DL-Ala-OH, Fmoc-DL-Pro-OH | Racemic building blocks. |
| Activator | HBTU (0.5 M in DMF) | Carboxyl activation. |
| Base | DIPEA (2.0 M in NMP) | Deprotonation. |
| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | Fmoc removal (HOBt suppresses aspartimide, though not strictly needed here, it improves quality). |
Step-by-Step SPPS Protocol
Step 0: Resin Swelling
-
Weigh 100 mg of Rink Amide resin into a fritted polypropylene syringe.
-
Add DCM (3 mL) and swell for 30 minutes. Drain.
-
Wash with DMF (3 x 3 mL) .
Step 1: Fmoc Deprotection (The Cycle Start)
-
Add 20% Piperidine/DMF (3 mL) . Agitate for 3 minutes. Drain.
-
Add fresh 20% Piperidine/DMF (3 mL) . Agitate for 12 minutes. Drain.
-
Crucial Wash: Wash with DMF (5 x 3 mL) to remove all traces of piperidine (which would inhibit coupling).
Step 2: Coupling Cycle (Iterative)
Perform this loop for residues 1 (C-term) through 5 (N-term).
-
Stoichiometry: 5 eq Amino Acid : 5 eq HBTU : 10 eq DIPEA.
-
Activation: Dissolve Fmoc-DL-AA-OH and HBTU in minimal DMF. Add DIPEA immediately before adding to resin.
-
Reaction Time:
-
Ala Coupling: 30 minutes.
-
Pro Coupling (Coupling onto Ala): 45 minutes.
-
Coupling onto Pro (Ala #3): Double Couple is mandatory. The secondary amine of Proline is sterically hindered.[1] Perform the coupling reaction twice (2 x 45 min) to ensure completion.
-
Step 3: Reaction Monitoring (The "Self-Validating" Pillar)
Standard Kaiser (Ninhydrin) tests do not work on Proline (secondary amines).
-
For Alanine N-terminus: Use Kaiser Test (Blue = Free amine/Incomplete coupling; Yellow = Protected/Complete).
-
For Proline N-terminus: Use Chloranil Test or Isatin Test .
-
Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads.
-
Result: Dark Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Amber = Complete coupling.
-
Step 4: Cleavage and Isolation
-
Wash resin with DCM (5 x 3 mL) and dry under vacuum.
-
Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Add 3 mL cocktail to resin. Shake for 2 hours.
-
Precipitate filtrate in cold Diethyl Ether (-20°C) . Centrifuge, wash pellet with ether (3x), and lyophilize.
Part 3: Visualization of Logic & Mechanism
The SPPS Decision Flow
This diagram illustrates the logical flow of the synthesis, highlighting the critical decision point for Proline monitoring.
Caption: Logic flow for SPPS of AAPAA, distinguishing between primary (Ala) and secondary (Pro) amine monitoring.
The Diketopiperazine (DKP) Risk
DKP formation is a major risk when Proline is the C-terminal or penultimate residue.[1] In AAPAA, Pro is central, reducing risk during synthesis, but it remains a risk during slow couplings if using benzyl-based linkers.
Caption: Mechanism of DKP formation. Use of Trityl or Rink linkers sterically hinders Step 2.
Part 4: Analytical Characterization
The "racemic" nature of this synthesis results in a complex mixture. Standard C18 HPLC will likely show a broad envelope of peaks or partially resolved clusters.
Separation Strategy
To resolve the diastereomers of AAPAA, a standard C18 column is insufficient.
-
Chiral Stationary Phases (CSP): Use a Crown Ether or Zwitterionic (Cinchona alkaloid) column (e.g., Chiralpak ZWIX). These are specialized for separating peptide stereoisomers.[2][3]
-
Marfey's Method (Verification): To verify the ratio of D/L amino acids in the final product:
-
Hydrolyze the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey's Reagent) .
-
Analyze via C18 HPLC. This converts enantiomers (D/L-Ala) into diastereomers that separate easily, confirming the input ratio was maintained.
-
Mass Spectrometry[2]
-
Expected Mass: [M+H]⁺ = 428.2 Da (for Amide) or 429.2 Da (for Acid).
-
Note: All 32 stereoisomers have the same mass. MS confirms the sequence identity but not the stereochemistry. You must rely on Chiral HPLC for the latter.
References
-
Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591. Link
-
Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Sigma-Aldrich. (2025). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid chromatographic-mass spectrometric separation of oligoalanine peptide stereoisomers: influence of absolute configuration on enantioselectivity and two-dimensional separation of diastereomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Foreword: Deconstructing Complexity in Peptide Design
An In-Depth Technical Guide to the Structure of H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH
In the landscape of therapeutic peptide development, the pursuit of enhanced stability, novel conformations, and specific biological activity is paramount. The pentapeptide H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH serves as a compelling model for exploring how non-canonical structural elements can be harnessed to achieve these goals. The deliberate incorporation of alternating D- and L-amino acids, combined with the conformational rigidity of a central proline residue, creates a unique molecular architecture. This guide provides a comprehensive technical framework for the synthesis, purification, and rigorous structural elucidation of this peptide, offering field-proven insights into the causality behind each methodological step.
Section 1: The Rationale Behind the Architecture — Stereochemistry and Conformational Control
The structure of H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH is noteworthy for two key features: the alternating chirality of the alanine residues and the central proline.
-
Alternating D- and L-Amino Acids: Naturally occurring peptides are composed almost exclusively of L-amino acids. The introduction of D-amino acids provides a powerful tool for rational drug design. Peptides containing D-amino acids often exhibit remarkable resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acid peptide bonds, thereby increasing their in vivo half-life.[1] Furthermore, this alternating stereochemistry can disrupt common secondary structures like α-helices and β-sheets, favoring unique turn or helical structures that may not be accessible to their homochiral L-counterparts.[2][3]
-
The Proline "Kink": Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine.[4] This ring restricts the Ramachandran space available to the proline residue, often inducing a "kink" or turn in the peptide backbone.[5][6][7] The cis-trans isomerization of the X-Pro peptide bond is a known rate-determining step in protein folding and can be a critical determinant of the final conformation.[5] The presence of a DL-proline introduces further complexity, as the D- and L-enantiomers will favor different turn types, leading to a population of diastereomeric structures.
Understanding the interplay of these features is critical for predicting and confirming the three-dimensional structure, which ultimately governs the peptide's biological function.
Section 2: Synthesis and Purification Protocols
The creation of a high-purity sample is the foundational requirement for any meaningful structural analysis. Solid-phase peptide synthesis (SPPS) is the method of choice for its efficiency and scalability.[8]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual Fmoc-SPPS workflow. The choice of Fmoc chemistry is due to its milder deprotection conditions compared to Boc chemistry, enhancing compatibility with complex side chains.[9]
Core Materials:
-
Rink Amide resin (for a C-terminal amide) or Wang/2-Chlorotrityl resin (for a C-terminal carboxylic acid).
-
Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-D-Ala-OH, Fmoc-DL-Pro-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Step-by-Step Methodology:
-
Resin Preparation: Swell the chosen resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Initial Deprotection: If starting with a pre-loaded Fmoc-amino acid-resin, remove the Fmoc group by treating with 20% piperidine/DMF for 20 minutes. Drain and wash thoroughly with DMF (5x).
-
Amino Acid Coupling Cycle (Repeat for each amino acid): a. Activation: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. c. Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive (blue beads), repeat the coupling step. d. Washing: Drain the coupling solution and wash the resin with DMF (5x). e. Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes to remove the Fmoc group of the newly added amino acid, exposing the amine for the next cycle. f. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (Dichloromethane) (3x).
-
Sequence of Addition: The synthesis proceeds from the C-terminus to the N-terminus.[10] For H-(L-Ala)-(D-Ala)-DL-Pro-(D-Ala)-(L-Ala)-OH, the order of coupling onto the initial resin-bound L-Ala would be: Fmoc-D-Ala-OH, Fmoc-DL-Pro-OH, Fmoc-D-Ala-OH, Fmoc-L-Ala-OH.
-
Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the solid support and removes any side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Dry the crude peptide pellet.
Experimental Protocol: Purification by RP-HPLC
The crude product is a mixture containing the desired peptide, deletion sequences, and, critically, diastereomers resulting from the use of DL-Proline.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides to the high degree required for structural and biological studies.[12][13]
Instrumentation & Conditions:
-
System: Preparative HPLC system.
-
Column: C18 stationary phase (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient (e.g., 10-50% B over 40 minutes) is often required to resolve closely eluting diastereomers.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues, if present).
-
Post-Processing: Collect fractions corresponding to the target peaks, confirm mass by MS, pool, and lyophilize.
Caption: From synthesis to pure product: the peptide production workflow.
Section 3: Comprehensive Structural Characterization
A multi-technique approach is required to unequivocally determine the peptide's identity, purity, and three-dimensional structure.
Primary Structure and Purity Verification: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the initial and indispensable tool for verifying the successful synthesis and purity of the peptide.[12][14] It confirms that the product has the correct molecular weight and provides an estimate of purity before more advanced techniques are employed.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₃₃N₅O₆ |
| Average Mass | 439.51 g/mol |
| Monoisotopic Mass | 439.2431 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ = 440.2509 m/z |
Table 1. Theoretical Mass Spectrometry Data for H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the overall secondary structure of a peptide in solution.[15] By measuring the differential absorption of circularly polarized light, it provides a characteristic spectrum for different structural motifs. Given the alternating D- and L-residues, the peptide is unlikely to form a classical α-helix or β-sheet. Instead, the CD spectrum may indicate the presence of specific β-turns or other ordered structures, providing the first experimental glimpse into its conformational preferences.[3]
High-Resolution 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in their native solution state.[16][17] A series of 1D and 2D NMR experiments are required to first assign all proton resonances and then calculate the final structure based on spatial proximities.
Key NMR Experiments for Structure Determination:
-
1D ¹H: Provides an initial overview of the sample's purity and the types of protons present.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons belonging to a single amino acid's spin system. This is the primary tool for residue-type identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence.[16][18] These through-space correlations (NOEs) are used as distance restraints in the final structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules of this size, as it can help distinguish true NOEs from artifacts and is less sensitive to molecular tumbling rates.
Caption: The logical pathway from peptide sample to a validated 3D structure using NMR.
Conclusion: A Model for Advanced Peptide Engineering
The peptide H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH represents more than just a sequence of amino acids; it is a case study in rational peptide design. The methodologies detailed in this guide—from controlled synthesis and rigorous purification to multi-faceted structural analysis—provide a robust blueprint for any researcher or drug developer working with non-canonical peptides. The structural insights gained from analyzing such molecules, particularly regarding their conformational preferences and enhanced stability, are directly applicable to the development of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic properties.
References
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed, National Center for Biotechnology Information.
- Synthesis and Self-Assembly of D and L Type Peptides. Digital Commons @ Cal Poly.
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. ACS Publications.
- D-amino acid peptides - LifeTein synthesis. LifeTein.
- Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC, National Center for Biotechnology Information.
- Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons, University of the Pacific.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- D-amino acid substituted peptides. Preprints.org.
- Conformations and free energy landscapes of polyproline peptides. PNAS.
- Conformations of amino acids and peptides. Cambridge University Press.
- Conformational studies on peptides with proline in the right-handed alpha-helical region. PubMed, National Center for Biotechnology Information.
- Peptide Diastereomers, Separation of. ResearchGate.
- Special Issue : Peptide Synthesis, Separation and Purification. MDPI.
- Peptide synthesis. Wikipedia.
- Solid-phase peptide synthesis. Royal Society of Chemistry.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate.
- Amino acid. Wikipedia.
- D-Valine's Influence on Peptide Secondary Structure: A Comparative Analysis Using Circular Dichroism Spectroscopy. BenchChem.
- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace, The University of Queensland.
- peptide nmr. ETH Zurich.
Sources
- 1. lifetein.com [lifetein.com]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. preprints.org [preprints.org]
- 7. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. chem.uzh.ch [chem.uzh.ch]
Technical Analysis: H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization, Mass Spectrometry, and Stereochemical Complexity of the Pentapeptide Ala-Ala-Pro-Ala-Ala.
Executive Summary
The pentapeptide H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH represents a deceptively complex analytical target. While its scalar molecular weight is fixed, the "DL" designation for every residue implies this reagent is not a single stereoisomer but a combinatorial library of 32 diastereomers (
For drug development professionals, this peptide serves as a critical model for understanding stereochemical scrambling , proline-directed fragmentation in mass spectrometry, and the limitations of standard C18 chromatography. This guide dissects the molecular weight specifications, the implications of its racemic nature on solubility and separation, and the specific mass spectral behavior driven by the central proline residue.
Physicochemical Profile & Molecular Weight[1][2]
The Core Calculation
The molecular weight of a peptide is invariant regarding stereochemistry (D vs. L configuration). However, for high-resolution mass spectrometry (HRMS), the distinction between Monoisotopic Mass and Average Mass is critical.
Chemical Formula:
| Parameter | Value | Technical Context |
| Monoisotopic Mass | 399.2118 Da | Used for Mass Spectrometry (M+H)⁺ identification. Based on |
| Average Mass | 399.45 g/mol | Used for gravimetric preparation (weighing powder). Accounts for natural isotope abundance. |
| (M+H)⁺ m/z | 400.2191 | The primary ion observed in positive mode ESI-MS. |
| (M-H)⁻ m/z | 398.2045 | The primary ion observed in negative mode ESI-MS. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Estimated; termini driven (N-term |
Elemental Breakdown (Monoisotopic)
-
Carbon (17):
-
Hydrogen (29):
-
Nitrogen (5):
-
Oxygen (6):
-
Total: 399.21188 Da
The Stereochemical Challenge: The "Isomer Cloud"
The nomenclature H-DL-Ala... implies that during synthesis, a racemic mixture (50:50 D/L) of the amino acid was used at each coupling step. This results in a combinatorial expansion that drastically affects analytical chromatography.
Combinatorial Logic
-
Chiral Centers: 5 (4 Alanines + 1 Proline).
-
Total Stereoisomers:
unique isomers. -
Enantiomeric Pairs: 16 pairs of enantiomers.
While enantiomers (e.g., L-L-L-L-L vs. D-D-D-D-D) have identical physical properties in an achiral environment, diastereomers (e.g., L-D-L-L-L vs. L-L-L-L-L) have different physical properties, including:
-
Solubility: The "cloud" may have varying solubility limits compared to a pure L-isomer.
-
Chromatographic Retention: On an achiral C18 column, enantiomers co-elute, but diastereomers separate. This results in a complex chromatogram with multiple peaks or a broad "hump" rather than a single sharp peak.
Visualization: The Stereochemical Tree
The following diagram illustrates how the "DL" reagents expand the product complexity during synthesis.
Figure 1: Combinatorial expansion of stereoisomers during the synthesis of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH.
Mass Spectrometry & The "Proline Effect"[3][4][5][6]
When analyzing this peptide via MS/MS (Collision-Induced Dissociation), the sequence is not random.[2] The central Proline residue dictates the fragmentation pattern. This is known as the Proline Effect , where the peptide bond N-terminal to Proline is particularly labile (unstable) under collision energy.
Fragmentation Mechanics
-
Dominant Cleavage: The amide bond between Ala(2) and Pro(3).
-
Mechanism: The cyclic nature of Proline increases the basicity of the nitrogen, making it a "proton sponge." The proton localizes on the Proline nitrogen, weakening the preceding amide bond.
-
Predicted Ions:
-
y3 Ion: Pro-Ala-Ala (Strongest intensity).
-
b2 Ion: Ala-Ala (Complementary).
-
MS/MS Pathway Diagram
This diagram details the specific fragmentation logic for this pentapeptide.
Figure 2: The "Proline Effect" fragmentation pathway.[3][4] The high proton affinity of Proline directs cleavage to the Ala-Pro bond, yielding a dominant y3 ion.
Analytical Protocol: LC-MS Characterization
Due to the racemic nature of the peptide, a standard purity check is insufficient. The following protocol is designed to assess the "isomer envelope" and confirm the molecular weight.
Reagents & Preparation
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[5]
-
Sample Diluent: 95% Water / 5% ACN (to prevent peak distortion of early eluting polar isomers).
-
Concentration: 0.1 mg/mL (Avoid saturation; diastereomers may have different ionization efficiencies).
Chromatographic Method (UPLC/HPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Note: A C18 column will separate diastereomers but not enantiomers. Expect complex peak topology.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient:
-
0-1 min: 0% B (Isocratic hold for polar retention).
-
1-10 min: 0% -> 20% B (Shallow gradient is crucial for resolving isomers).
-
10-12 min: 95% B (Wash).
-
-
Detection: UV at 214 nm (Amide bond) and ESI-MS (Positive Mode).
Data Interpretation
-
Extracted Ion Chromatogram (EIC): Extract m/z 400.22.
-
Peak Topology: You will likely observe a "multi-finger" peak or a broad plateau. This confirms the presence of diastereomers.
-
Spectrum Verification: Sum the spectra across the entire elution window. The average spectrum should show the clean isotope pattern of
.
References
-
PubChem. (2025).[6] DL-alanine | C3H7NO2 | CID 602.[6] National Library of Medicine.[1] [Link]
-
Matrix Science. (n.d.). Peptide Fragmentation and the Proline Effect. Mascot Help. [Link]
-
Journal of the American Society for Mass Spectrometry. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic Ions. ACS Publications. [Link]
-
National Institutes of Health. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. PubMed Central. [Link]
Sources
- 1. H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubilization Dynamics and Physicochemical Profiling of the Racemic Pentapeptide DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala
Executive Summary
The pentapeptide DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala (AAPAA) presents a unique physicochemical profile that challenges standard peptide solubilization paradigms. Composed entirely of hydrophobic aliphatic residues and a cyclic imino acid, a pure L-enantiomeric version of this sequence would typically exhibit severe aqueous insolubility and a high propensity for aggregation. However, the introduction of racemic (DL) stereocenters and a central proline residue fundamentally alters its thermodynamic landscape.
This whitepaper provides an in-depth mechanistic analysis of how stereochemical heterogeneity and backbone conformational restrictions dictate the solubility of this specific peptide. Furthermore, it establishes a self-validating, step-by-step experimental protocol for its successful reconstitution in laboratory settings.
Mechanistic Drivers of Solubility
To master the solubilization of DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala, one must understand the causality behind its molecular interactions. The solubility of this peptide is governed by three competing structural factors:
The Hydrophobic Burden and Net Charge
The sequence consists of four Alanine (Ala) residues and one Proline (Pro) residue. Both amino acids are classified as non-polar and hydrophobic[1].
-
Net Charge: At physiological pH (7.0–7.4), the N-terminal amino group is protonated (+1) and the C-terminal carboxyl group is deprotonated (-1). Because there are no ionizable side chains, the overall net charge of the peptide is exactly zero.
-
Causality: Peptides with a net charge of zero lack the electrostatic repulsion necessary to keep individual molecules separated in an aqueous solution. This typically allows hydrophobic interactions to dominate, driving intermolecular aggregation and precipitation[2].
The "Proline Kink" as a Structural Disruptor
Despite the high hydrophobicity, the central Proline residue acts as a critical solubility enhancer. Proline is unique among the standard amino acids because its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring[3].
-
Causality: When proline is incorporated into a peptide bond, its nitrogen lacks a hydrogen atom. Consequently, it cannot act as a hydrogen bond donor[3]. This inability to donate hydrogen bonds breaks the continuous hydrogen-bonding network required for the formation of stable secondary structures like
-helices and -sheets. By introducing a rigid "kink" into the peptide backbone, dispersed proline residues disrupt ordered aggregation and significantly increase the solvation potential of the peptide[1]. Furthermore, proline in aqueous solutions forms supramolecular assemblies that can actively increase the hydrophilic surface area of interacting proteins, acting as a solubilizing solute[4][5].
Stereochemical Heterogeneity (The DL-Racemate Effect)
The most profound factor influencing the solubility of this specific peptide is its racemic nature. Because each of the five amino acids is a DL-mixture, the synthesized product is not a single molecule, but a library of
-
Causality: Amyloidogenesis and amorphous aggregation are driven by the highly ordered, repetitive stacking of peptide backbones (often via
-sheet formation)[6]. A pure L-peptide (e.g., L-Ala-L-Ala-L-Pro-L-Ala-L-Ala) can pack tightly into a stable crystal lattice. However, the presence of alternating or random D- and L-amino acids sterically clashes with uniform lattice packing. This stereochemical heterogeneity disrupts the parallel alignment of carbonyl groups and amide protons, drastically lowering the lattice energy and inhibiting -sheet-driven aggregation[6]. Consequently, the racemic peptide exhibits significantly higher amorphous solubility than its enantiomerically pure counterpart.
Caption: Mechanistic pathway illustrating how Proline and DL-stereocenters counteract hydrophobic aggregation.
Data Presentation: Physicochemical Profiling
The following tables summarize the quantitative and qualitative data used to determine the optimal solubilization strategy.
Table 1: Physicochemical Properties of DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala
| Property | Value / Description | Impact on Solubility |
| Sequence Length | 5 Amino Acids (Pentapeptide) | Short length generally favors aqueous solubility[7]. |
| Molecular Weight | ~399.4 g/mol | Low MW facilitates easier solvation. |
| Net Charge (pH 7) | 0 (Zwitterionic) | Promotes hydrophobic aggregation; requires organic assistance[7]. |
| Hydrophobicity | Extremely High (100% Aliphatic/Imino) | Severely limits solubility in pure water or standard PBS. |
| Stereochemistry | Racemic (32 Diastereomers) | Prevents crystallization; enhances amorphous solubility[6]. |
Table 2: Solvent Selection Matrix (Based on Industry Guidelines)
| Solvent Type | Expected Efficacy | Mechanistic Rationale |
| Sterile Water | Poor to Moderate | High hydrophobicity resists aqueous solvation, though the short length (<5 residues) and DL-nature may allow partial dissolution[7]. |
| 10-30% Acetic Acid | Moderate | Protonates the C-terminus, shifting net charge to +1, which introduces electrostatic repulsion and aids solubility[7]. |
| 0.1% NH4OH | Moderate | Deprotonates the N-terminus, shifting net charge to -1, introducing electrostatic repulsion[7]. |
| DMSO / DMF | Excellent | Polar aprotic solvents disrupt hydrophobic interactions and fully solvate the uncharged peptide backbone[1][7]. |
Experimental Workflow: Step-by-Step Solubilization Protocol
Because improper solubilization can result in inaccurate concentration calculations or complete experimental failure[2], a self-validating hierarchical approach must be employed. Rule of thumb: Always test solubility on a minute aliquot (e.g., 1-2 mg) before committing the entire lyophilized batch[7].
Phase 1: The Aqueous Baseline
-
Aliquot: Weigh out 1 mg of the lyophilized DL-AAPAA peptide into a sterile microcentrifuge tube.
-
Aqueous Addition: Add 50-100
L of sterile, distilled water[7]. -
Agitation: Sonicate for 1-2 minutes or vortex gently.
-
Observation: Inspect for clarity. If the solution is cloudy or contains visible particulates, the peptide has not dissolved. Proceed to Phase 2.
Phase 2: pH Modulation (Electrostatic Repulsion)
Because the peptide has a net charge of zero, altering the pH can induce a charge and force the molecules apart.
-
Acidic Shift: To the aqueous suspension, add a small volume (e.g., 10-20
L) of 10% to 30% Acetic Acid[7]. Sonicate. -
Validation: If it dissolves, dilute to your final working concentration with your assay buffer. If it remains cloudy, the hydrophobic forces are too strong. Proceed to Phase 3.
Phase 3: Organic Solvation (The Definitive Solution)
For highly hydrophobic, net-zero peptides, organic solvents are the industry standard[7][8].
-
Lyophilize/Dry: If possible, dry down the failed aqueous test, or start with a fresh 1 mg aliquot.
-
DMSO Addition: Add 50
L of high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]. -
Dissolution: Vortex and sonicate. The peptide should dissolve rapidly to form a clear stock solution (concentration ~20 mg/mL).
-
Dilution: Slowly dilute this stock solution into your final aqueous assay buffer (e.g., PBS) drop-by-drop while vortexing. Ensure the final concentration of DMSO is below the toxicity threshold for your specific downstream assay (typically <1% for cell culture).
Caption: Hierarchical solubilization workflow for hydrophobic, net-zero charge peptides.
Storage and Stability
Once solubilized, peptide stability becomes a function of sequence and storage conditions.
-
Lyophilized State: Store at -20°C or -80°C. Stable for >1 year[7].
-
Solution State: Aliquot the dissolved peptide into single-use vials to avoid repeated freeze-thaw cycles, which can induce aggregation. Store at -20°C or -80°C[2][7]. Because this sequence lacks oxidation-prone residues (like Cys, Met, or Trp), it is relatively stable in solution, though long-term storage in aqueous buffers is generally discouraged[1].
References
-
GenScript. Peptide Solubility Guidelines. GenScript. Retrieved from[Link]
-
Samuel, D., et al. (1997). Proline is a protein solubilizing solute. Biochem Mol Biol Int. 41(2):235-42. PubMed. Retrieved from[Link]
-
Schobert, B., & Tschesche, H. (1978). Unusual solution properties of proline and its interaction with proteins. Biochim Biophys Acta. 541(2):270-7. PubMed. Retrieved from[Link]
-
GenScript. Guidelines for Dissolving Peptides. GenScript. Retrieved from[Link]
-
Sigma-Aldrich. Solubility Guidelines for Peptides. Sigma-Aldrich. Retrieved from[Link]
-
GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. GenScript. Retrieved from[Link]
-
Cheng, P. N., et al. (2012). Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence. PMC. Retrieved from[Link]
-
Wikipedia Contributors. Proline. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
Sources
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. Proline is a protein solubilizing solute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual solution properties of proline and its interaction with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH CAS number
An In-depth Technical Guide to the Synthesis and Characterization of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this pentapeptide. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to ensure the production of a high-purity product suitable for research and development applications.
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of solid-phase peptide synthesis (SPPS) is the preferred method.[1][2] This approach offers mild deprotection conditions, which helps to preserve the integrity of the peptide chain and any sensitive functional groups.[1] The synthesis proceeds from the C-terminus to the N-terminus, with the peptide chain being assembled on an insoluble resin support.[2][3]
Experimental Protocol: Fmoc-Based SPPS
-
Resin Selection and Preparation:
-
Resin: 2-Chlorotrityl chloride resin is an excellent choice for synthesizing a peptide with a C-terminal carboxylic acid, as it allows for cleavage under very mild acidic conditions, minimizing side reactions.[4]
-
Loading of the First Amino Acid (Fmoc-DL-Ala-OH):
-
Swell 1 gram of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[5]
-
In a separate flask, dissolve 3 equivalents of Fmoc-DL-Ala-OH and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[5]
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[5]
-
Wash the resin extensively with DCM and dimethylformamide (DMF) to remove excess reagents.
-
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin-bound peptide.[6]
-
Agitate for 5 minutes, then drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid (Fmoc-DL-Ala-OH, Fmoc-DL-Pro-OH) with 3 equivalents of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA in DMF.[6]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Repeat: This deprotection-coupling-wash cycle is repeated for each amino acid in the sequence: Ala -> Ala -> Pro -> Ala.
-
SPPS Workflow Diagram
Sources
The Physical Characteristics of Poly-DL-Alanine Proline Peptides: Structural Dynamics, Monolayer Behavior, and Immunological Carrier Properties
Executive Summary
Poly-DL-alanine (PDLA) and its proline-incorporated copolymers represent a highly specialized class of synthetic polypeptides. Widely utilized as molecular tools in biochemistry and as carrier backbones in immunology, these polymers offer highly tunable physicochemical properties. This technical guide provides an in-depth analysis of the structural dynamics, surface viscosity, and monolayer behavior of poly-DL-alanine proline peptides, detailing the causality behind their physical characteristics and outlining self-validating experimental workflows for their synthesis and characterization.
Introduction to Synthetic Polypeptide Carriers
Poly-DL-alanine is a synthetic polymer composed of repeating units of the amino acid alanine, typically synthesized to a molecular weight ranging from 1,000 to 5,000 Da[1]. Unlike pure poly-L-alanine—which readily forms highly insoluble
When proline—an imino acid characterized by a rigid pyrrolidine ring—is incorporated into this backbone, it acts as a profound structural disruptor[2]. The physical characteristics of these resulting peptides, particularly their monolayer behavior and conformational dynamics, dictate their utility as biomaterials and as the structural basis for synthetic immunogens like (T,G)-A--L (poly(Tyr,Glu)-poly(DL-Ala)--poly(Lys))[3][4].
Structural and Conformational Dynamics
The physical behavior of poly-DL-alanine proline peptides is fundamentally governed by their secondary structure. In aqueous solutions, PDLA predominantly exists in a random coil configuration due to the alternating stereocenters, though localized regions maintain strong intermolecular hydrogen bonds.
The introduction of proline residues profoundly alters this dynamic. Proline lacks an amide proton, and its side chain is cyclized onto the backbone nitrogen, restricting the
To validate the extent of internal hydrogen bonding, researchers employ deuterium exchange kinetics. As demonstrated in foundational studies by Berger and Linderstrøm-Lang, measuring the exchange rate of amide protons with
Physicochemical Properties: Monolayer Behavior and Surface Viscosity
At the air-water interface, the structural differences between pure PDLA and proline-containing copolymers manifest macroscopically in their monolayer characteristics.
Pure poly-DL-alanine forms a condensed monolayer . Because the chains lack the severe steric hindrance of proline, they can pack tightly, maximizing intermolecular interactions. Consequently, PDLA exhibits a high surface viscosity that is largely independent of temperature. The chains remain relatively rigid and coiled at the interface[5][7].
Conversely, copoly-(Pro, DL-Ala) forms an expanded monolayer . The proline-induced kinks prevent tight packing, resulting in a highly flexible chain that adopts a regularly folded configuration, partly submerged in the aqueous subphase. The surface viscosity of these expanded films is highly temperature-dependent and follows Eyring's equation of surface viscosity, indicating that the unit of flow behaves similarly to a polymer melt in bulk[5][7].
Quantitative Data Summary
Table 1: Comparative Physical Characteristics of Poly-DL-Alanine vs. Proline-Incorporated Copolymers
| Property | Poly-DL-Alanine (PDLA) | Copoly-(Pro, DL-Ala) |
| Monolayer Classification | Condensed Type | Expanded Type |
| Surface Viscosity ( | High (Temperature-independent) | Low (Temperature-dependent) |
| Chain Rigidity | Rigid (Strong intermolecular H-bonds) | Flexible (Disrupted H-bonds) |
| Interfacial Configuration | Coiled at the interface | Regularly folded, partly submerged |
| Molecular Weight Range | 1,000 - 5,000 Da | Variable (Dependent on M/I ratio) |
| Primary Structural Feature | Racemic mix prevents pure | Pyrrolidine ring restricts |
Experimental Workflows & Methodologies
Protocol 1: Synthesis of Copoly-(Pro, DL-Ala) via NCA Polymerization
Causality of Experimental Choice: Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is selected over solid-phase peptide synthesis (SPPS) because it allows for the rapid, scalable production of high-molecular-weight statistical copolymers necessary for macroscopic physical characterization[8][9].
-
Monomer Preparation: Synthesize the NCA derivatives of DL-alanine and L-proline by reacting the free amino acids with triphosgene in anhydrous tetrahydrofuran (THF) at 50°C. Purify via recrystallization in a hexane/ethyl acetate gradient.
-
Initiation: Dissolve the purified NCAs in anhydrous N,N-dimethylformamide (DMF) under a strict nitrogen atmosphere to prevent moisture-induced premature termination. Introduce a primary amine initiator (e.g., n-hexylamine). The monomer-to-initiator (M/I) ratio dictates the final molecular weight.
-
Propagation: Stir the reaction at 25°C for 72 hours. Self-Validating Step: The reaction is self-validating via the continuous evolution of
gas; the complete cessation of bubbling indicates that the polymerization has reached completion[9]. -
Purification: Precipitate the polymer by dropwise addition into a 10-fold volumetric excess of cold diethyl ether. Centrifuge, wash the pellet twice with ether, and dry in vacuo to yield the final polypeptide powder.
Fig 1. Synthesis workflow and monolayer conformations of PDLA and its proline copolymers.
Protocol 2: Surface Viscosity Measurement of Polypeptide Monolayers
Causality of Experimental Choice: A Langmuir trough equipped with a canal surface viscometer is utilized because it directly correlates molecular packing (surface pressure) with macroscopic flow resistance (viscosity) at the air-water interface[5].
-
Subphase Preparation: Fill a thoroughly cleaned PTFE Langmuir trough with ultra-pure water (resistivity >18 MΩ·cm) maintained at a constant temperature (e.g., 20°C ± 0.1°C).
-
Spreading: Dissolve the polypeptide in a 9:1 mixture of dichloroacetic acid and benzene (to ensure complete disruption of pre-existing aggregates). Deposit 10-20 µL dropwise onto the air-water interface using a microsyringe.
-
Equilibration: Allow 20 minutes for complete solvent evaporation. Self-Validating Step: The validation of this step is a stable baseline surface pressure reading of exactly 0 mN/m, confirming the absence of surface-active contaminants and complete solvent evaporation.
-
Compression and Measurement: Compress the barriers at a rate of 5 mm/min. Once the target surface pressure is reached, measure the flow rate of the monolayer through a narrow canal (slit) driven by a slight surface pressure gradient.
-
Analysis: Calculate the surface viscosity (
) and plot versus to extract the activation energy of flow using Eyring's equation[7].
Immunological Applications: The Carrier Mechanism
Beyond physical chemistry, poly-DL-alanine and its proline derivatives are foundational tools in immunology. Because pure synthetic peptides are often too small to be immunogenic on their own, they are conjugated to large, multichain synthetic carriers like poly-DL-alanyl--poly-L-lysine (A--L) or poly-L-prolyl--poly-L-lysine (Pro--L)[3][4].
In landmark studies defining the genetic control of the immune response, ordered tetrapeptides (e.g., Tyrosine-Tyrosine-Glutamic acid-Glutamic acid, T-T-G-G) were attached to these carriers. The physical characteristics of the carrier directly dictate how the antigen is processed and presented by Antigen Presenting Cells (APCs). The flexible, expanded nature of proline-containing carriers alters the spatial presentation of the epitopes compared to the more rigid, condensed poly-DL-alanine carriers, leading to distinct, genetically restricted antibody responses in inbred mouse strains[3][10].
Fig 2. Mechanistic pathway of synthetic polypeptide carriers in immune responses.
Conclusion
The physical characteristics of poly-DL-alanine proline peptides serve as a masterclass in structure-function relationships. By simply altering the ratio of racemic DL-alanine to rigid proline residues, scientists can tune the polymer from a rigid, highly viscous, condensed monolayer to a flexible, expanded film. These tunable physicochemical properties, governed by hydrogen bonding and steric constraints, make these synthetic polypeptides indispensable as both models for macromolecular physics and as highly specific carriers in immunological research and drug development.
References
-
Antibody response of inbred mouse strains to ordered tetrapeptides of tyrosine and glutamic acid attached to multichain polyalanine or polyproline. Tyr-Tyr-Glu-Glu is a major determinant of the random poly-(Tyr, Glu)-polyDLAla--polyLys. nih.gov. 3
-
Roles of Prolyl Residue in Polypeptide Monolayers. II. On the Surface Viscosity and Types of Monolayers. oup.com. 5
-
Poly-DL-alanine 1,000-5,000. sigmaaldrich.com.
-
Antibody response of inbred mouse strains to ordered tetrapeptides of tyrosine and glutamic acid attached to multichain polyalan. scispace.com. 4
-
Deuterium exchange of poly-dl-alanine in aqueous solution. researcher.life. 6
-
The role of the thymus in a genetically controlled defect of the immune response at the carrier level. elsevierpure.com. 10
-
Poly-DL-alanine - Molecular Depot. moleculardepot.com. 1
-
proline dl-form | C5H9NO2 | CID 614 - PubChem. nih.gov. 2
-
Thermo-induced physically crosslinked polypeptide-based block copolymer hydrogels for biomedical applications. nih.gov. 8
-
Polymerization mechanism of N‐carboxy‐α‐amino acid anhydride by organometallic compounds. II. Reaction with organozinc compounds. researchgate.net. 9
Sources
- 1. moleculardepot.com [moleculardepot.com]
- 2. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibody response of inbred mouse strains to ordered tetrapeptides of tyrosine and glutamic acid attached to multichain polyalanine or polyproline. Tyr-Tyr-Glu-Glu is a major determinant of the random poly-(Tyr, Glu)-polyDLAla--polyLys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. Thermo-induced physically crosslinked polypeptide-based block copolymer hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
The Mirror-Image Advantage: A Technical Guide to Short Racemic Peptides
Executive Summary
For decades, the "Homochirality Bottleneck"—nature’s exclusive use of L-amino acids—has constrained structural biology and peptide therapeutics. This guide explores the racemic advantage : the deliberate mixing of L- and D-enantiomers to access centrosymmetric crystal space groups and thermodynamically superior supramolecular structures. We examine the history from Pauling’s 1953 prediction to the Wukovitz-Yeates theory, and detail the physicochemical mechanics of rippled
Part 1: The Chirality Paradigm & Historical Context[1]
The Homochirality Constraint
Biological systems are homochiral. Proteins consist of L-amino acids, folding into chiral space groups (e.g.,
The Discovery Timeline
The history of racemic peptides is defined by a lag between theoretical prediction and experimental validation.
Figure 1: The chronological evolution from theoretical prediction of heterochiral assembly to the practical application of racemic crystallography.
Part 2: Racemic Crystallography (The Reciprocal Space Revolution)
The Wukovitz-Yeates Theory
In 1995, Wukovitz and Yeates provided the mathematical grounding for why racemic mixtures crystallize more readily than pure enantiomers.[1]
-
The Problem: Chiral molecules (L-only) are restricted to 65 non-centrosymmetric space groups (out of 230 total).[1] They struggle to pack densely because they cannot invert to fill voids.
-
The Solution: Racemic mixtures (50% L / 50% D) can access centrosymmetric space groups (most notably
and ). -
Mechanism: In a centrosymmetric crystal, for every atom at
, there is an identical atom at . This allows for tighter packing and, crucially, simplifies the "Phase Problem" in X-ray diffraction. The phases are restricted to or ( ), making structure solution significantly easier.
Data: Crystallization Efficiency
Table 1: Comparison of Chiral vs. Racemic Crystallization Metrics
| Metric | Homochiral (L-Only) | Racemic (L + D) | Advantage |
| Space Group Access | 65 (Chiral only) | 165 (Centrosymmetric + Chiral) | ~2.5x more packing options |
| Packing Density | Lower (voids common) | Higher (inversion symmetry) | Higher resolution diffraction |
| Phasing Difficulty | High (0-360° phase angle) | Low (0° or 180° only) | Direct Methods often sufficient |
| Success Rate | Variable | Significantly Higher | Validated on "uncrystallizable" targets (e.g., Snow Flea AFP) |
Part 3: Supramolecular Assembly & The Rippled -Sheet
The Pauling-Corey Prediction
In 1953, Linus Pauling and Robert Corey predicted that if L- and D-peptide strands were mixed, they would not merely self-sort but could co-assemble into a unique structure called the Rippled
Unlike the "Pleated Sheet" (L-L interaction) where side chains point up/down in a regular pattern, the Rippled Sheet (L-D interaction) forces an alternating chirality that creates a strictly planar, energetically favorable interface.
Mechanism of Assembly
The driving force is the Steric Zipper . In a racemic mixture of amyloidogenic peptides, the L-strands and D-strands interdigitate. The side chains of an L-residue nest perfectly into the voids created by the D-residue on the opposing strand, often resulting in higher thermal stability and mechanical stiffness than the homochiral fibrils.
Figure 2: Structural logic of the Rippled Sheet. The L-D interaction minimizes steric clashes, leading to planar, hyper-stable assemblies.
Part 4: Therapeutic Applications (The D-Peptide Stability)[3]
While racemic crystallography is a tool for structure determination, the use of D-peptides (and racemic mixtures) in therapy focuses on proteolytic stability .
-
Protease Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are chiral enzymes evolved to cleave L-peptide bonds. They cannot recognize or cleave D-peptide bonds.
-
Antimicrobial Peptides (AMPs): Most AMPs work by disrupting bacterial membranes—a non-chiral physical process. Therefore, the D-enantiomer of an AMP (e.g., D-Magainin) retains full potency but gains massive stability in serum.
-
Racemic Hydrogels: Mixing L and D enantiomers of self-assembling peptides (e.g., MAX1) creates hydrogels with significantly higher shear moduli (stiffness) due to the rippled sheet formation, making them superior scaffolds for tissue engineering.
Part 5: Experimental Protocols
Protocol A: Synthesis of Racemic Peptides (SPPS)
Objective: Synthesize high-purity L- and D- enantiomers separately.
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x), DCM (3x).
-
Coupling:
-
L-Batch: Activate Fmoc-L-AA-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq).
-
D-Batch: Activate Fmoc-D-AA-OH (4 eq) using identical conditions. Note: D-amino acids are prone to racemization if over-activated; maintain strict temperature control (25°C).
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Purification: Reverse-phase HPLC (C18 column). Verify mass via MALDI-TOF.
-
Critical Check: The retention time of L and D isomers on an achiral C18 column must be identical. If they differ, one sequence is incorrect.
-
Protocol B: Racemic Crystallization Screening
Objective: Grow centrosymmetric crystals from a racemic mixture.
-
Quantitation: Dissolve lyophilized L- and D-peptides in water/buffer. Determine concentration precisely using UV absorbance (
). -
Racemization Step (Mixing):
-
Mix L- and D-solutions in a strict 1:1 molar ratio .
-
Tip: Slight deviations from 1:1 can poison centrosymmetric growth. Use weight-based mixing if possible.
-
-
Annealing: Heat the mixture to 60°C for 15 minutes, then slowly cool to RT to allow thermodynamic equilibration of L/D dimers (rippled sheets).
-
Screening:
-
Method: Hanging Drop Vapor Diffusion.
-
Setup: 1
L Racemic Peptide + 1 L Precipitant (e.g., PEG 400, Ammonium Sulfate). -
Observation: Look for crystals with sharp edges (indicative of high order). Racemates often crystallize faster (hours vs. days).
-
Figure 3: The standard workflow for Racemic Crystallography, emphasizing the critical parallel synthesis and stoichiometric mixing steps.
References
-
Pauling, L., & Corey, R. B. (1953). Two Rippled-Sheet Configurations of Polypeptide Chains, and a Note about the Pleated Sheets. Proceedings of the National Academy of Sciences, 39(3), 253–256. Link
-
Wukovitz, S. W., & Yeates, T. O. (1995).[1] Why protein crystals favour some space-groups over others. Nature Structural Biology, 2(12), 1062–1067. Link
-
Zawadzke, L. E., & Berg, J. M. (1993).[1] A Racemic Protein.[1][2][3] Journal of the American Chemical Society, 115(20), 9373–9374. Link
-
Yeates, T. O., & Kent, S. B. (2012). Racemic protein crystallography. Annual Review of Biophysics, 41, 41-61. Link
-
Nagy-Smith, K., et al. (2017). Molecular, local, and network-level chirality in peptide self-assembly. Proceedings of the National Academy of Sciences, 114(20), E3927-E3934. Link
Sources
Application Notes: Biochemical Profiling of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Executive Summary
The pentapeptide H-Ala-Ala-Pro-Ala-Ala-OH (AAPAA) is a highly conserved structural motif with profound utility across enzymology, analytical chemistry, and structural biology. While biological systems predominantly utilize the enantiomerically pure L-form, the racemic mixture—H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH (comprising 32 distinct stereoisomers)—serves as a powerful chemical tool. It is utilized to map the stereospecificity of proteases, elucidate gas-phase peptide fragmentation mechanisms, and model the thermodynamic stability of
This guide provides field-proven, self-validating protocols and mechanistic insights for deploying this racemic pentapeptide in advanced biochemical workflows.
Enzymology: Stereoselective Profiling of Serine Proteases
Mechanistic Causality
Human Neutrophil Elastase (HNE) and Pancreatic Elastase are serine proteases that preferentially cleave peptide bonds following small, hydrophobic amino acids (like Alanine and Valine)[1]. The AAPAA sequence is uniquely suited for the elastase active site: the Proline at the P3 position introduces a structural "kink" that optimally aligns the P1 and P2 Alanine residues within the S1 and S2 sub-sites of the enzyme[2].
Because elastase is highly stereospecific, it will exclusively hydrolyze peptide bonds between L-amino acids. By utilizing the racemic H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH mixture as a substrate library, researchers can perform high-throughput stereospecificity mapping. Isomers containing D-amino acids at critical binding pockets (P1, P2) create steric clashes, preventing the formation of the Michaelis complex. This principle is heavily leveraged in the design of degradation-resistant peptide therapeutics and elastase inhibitors (e.g., MeOSuc-AAPA-CMK)[3].
Stereospecific sorting and cleavage of racemic AAPAA by Neutrophil Elastase.
Protocol: Self-Validating Stereoselective Cleavage Assay
This protocol uses the racemic mixture to isolate enantiomerically pure cleavage products, validated by internal controls.
-
Substrate Preparation: Dissolve H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH in DMSO to a 10 mM stock. Dilute to a 100 µM working concentration in Assay Buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5)[1].
-
Internal Controls (Self-Validation):
-
Positive Control: 100 µM pure H-L-Ala-L-Ala-L-Pro-L-Ala-L-Ala-OH.
-
Negative Control: 100 µM racemic substrate + 10 µM MeOSuc-AAPA-CMK (a covalent elastase inhibitor)[3].
-
-
Enzymatic Digestion: Add Human Neutrophil Elastase (HNE) to a final concentration of 10 nM. Incubate at 37°C for 30 minutes.
-
Quenching: Terminate the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH below 3.0.
-
LC-MS/MS Analysis: Inject the samples into a Chiral LC-MS system.
-
Validation Check: The positive control must show 100% conversion to cleavage products (e.g., AAP + AA). The negative control must show 0% conversion. The experimental well will show partial conversion, representing the exact fraction of elastase-compatible L-stereoisomers.
-
Analytical Chemistry: Elucidating the "Proline Effect" in CID-MS/MS
Mechanistic Causality
In tandem mass spectrometry (MS/MS), the AAPAA peptide is the gold-standard model for studying the "Proline Effect"[4][5]. During Electrospray Ionization (ESI), protons are mobilized along the peptide backbone. Because the tertiary amide nitrogen of Proline possesses a significantly higher gas-phase basicity (proton affinity) than secondary amides, the ionizing proton preferentially localizes there.
Upon Collision-Induced Dissociation (CID), this localized proton drastically lowers the activation energy required to cleave the amide bond immediately N-terminal to the proline residue. Consequently, the fragmentation spectrum of AAPAA is not a random statistical distribution of
The Proline Effect driving collision-induced dissociation (CID) pathways in AAPAA.
Protocol: CID-MS/MS Fragmentation Profiling
-
Sample Tuning: Infuse 1 µM of the racemic AAPAA peptide (in 50% Acetonitrile / 0.1% Formic Acid) directly into an ESI-QqTOF mass spectrometer at 3 µL/min.
-
Precursor Isolation: Isolate the
precursor ion (m/z ~400.45) in Q1. -
Collision-Induced Dissociation: Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas[5].
-
Control Comparison: Run a parallel analysis using a purely aliphatic peptide lacking proline (e.g., Ala-Ala-Ala-Ala-Ala).
-
Validation Check: The poly-Ala control will yield a ladder of
and ions. The AAPAA spectrum will be distinctly non-statistical, dominated by the cleavage at the Ala-Pro bond.
-
Structural Biochemistry: Modeling -Turns
Mechanistic Causality
Reverse turns (specifically
The pyrrolidine ring of Proline at position 3 sterically restricts the backbone
Quantitative Data Summarization
The table below summarizes the kinetic efficiency of elastase for AAPA-based substrates and their corresponding MS/MS fragmentation behaviors, highlighting the structural impact of the sequence.
| Peptide Sequence | Elastase | Dominant MS/MS Ion | Secondary Structure Preference |
| L-Ala-L-Ala-L-Pro-L-Ala-L-Ala | ~989 | ||
| L-Ala-L-Ala-L-Pro-L-Val | ~4920 | ||
| L-Ala-L-Ala-L-Ala-L-Ala-L-Ala | < 10 | Random Coil / | |
| DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala | Stereoisomer dependent | Heterogeneous / Mixed |
(Quantitative kinetic data synthesized from Kasperkiewicz et al.[2] and fragmentation data from Harrison et al.[4])
References
- A unique elastase in human blood platelets.
- MeOSuc-Ala-Ala-Pro-Ala-CMK (CAS 111682-13-4).Cayman Chemical.
- Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substr
- Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation...Journal of the American Society for Mass Spectrometry.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
- The stability of protein secondary structures.American Institute of Physics (AIP).
- Are beta-Turn Mimetics Mimics of beta-Turns?
Sources
Application Notes and Protocols for Utilizing Racemic Peptides in Material Science Research
Introduction: The Strategic Advantage of Chirality in Peptide-Based Materials
In the realm of material science, the precise control over molecular architecture is paramount to engineering novel functionalities. Peptides, with their inherent biocompatibility and capacity for self-assembly, have emerged as powerful building blocks for a diverse array of biomaterials.[1] Chirality, a fundamental property of the amino acid constituents, plays a pivotal role in dictating the hierarchical organization of these peptides from the molecular to the supramolecular level.[2] While nature predominantly utilizes L-amino acids, the synthetic versatility of peptide chemistry allows for the incorporation of their D-enantiomers. This opens up a fascinating design space where the interplay between L- and D-peptides within a racemic or near-racemic mixture can give rise to materials with unique and often superior properties compared to their homochiral counterparts.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of racemic peptides in material science. We will delve into the rationale behind using racemic mixtures, provide detailed protocols for their synthesis and characterization, and explore their application in creating advanced functional materials.
I. The Rationale for Employing Racemic Peptides
The co-assembly of L- and D-enantiomers can lead to distinct supramolecular structures that are not accessible with homochiral peptides. This stereocomplexation can result in enhanced material properties:
-
Enhanced Mechanical Stiffness: Racemic peptide hydrogels often exhibit significantly higher mechanical rigidity compared to their enantiomerically pure counterparts. This is attributed to the formation of unique and more densely packed fibrillar networks.[3]
-
Increased Proteolytic Resistance: The presence of D-amino acids renders the peptide backbone less susceptible to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. This is a crucial advantage for in-vivo applications where material stability is essential.[3]
-
Unique Self-Assembled Morphologies: The co-assembly of enantiomers can lead to the formation of novel supramolecular structures, such as the theoretically predicted "rippled β-sheets," which have been experimentally verified in racemic peptide assemblies.[5][6] These structures can influence the material's physical and biological properties.
-
Facilitated Crystallization: For structural biology studies, creating well-ordered crystals of peptides and proteins can be a significant bottleneck. The use of racemic mixtures has been shown to facilitate crystallization, sometimes yielding high-quality crystals when the homochiral forms are recalcitrant to crystallization.[5]
II. Synthesis and Purification of Racemic Peptides
The foundation of any study involving racemic peptides is the ability to synthesize and purify both the L- and D-enantiomers to a high degree of purity. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.[3][7][8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Racemic Peptide Pair
This protocol outlines the synthesis of a simple self-assembling peptide and its D-enantiomer.
Materials:
-
Fmoc-L-amino acids and Fmoc-D-amino acids
-
Rink Amide resin[9]
-
N,N-Dimethylformamide (DMF)[9]
-
Piperidine solution (20% in DMF)[10]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[3]
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[7]
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[10]
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (L- or D-enantiomer) by dissolving it in DMF with HBTU and DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase HPLC on a C18 column.[7]
-
Characterization: Confirm the identity and purity of the synthesized L- and D-peptides using mass spectrometry and analytical HPLC.[7]
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A workflow outlining the key techniques for characterizing racemic peptide hydrogels.
C. Mechanical Properties: Rheology
Rheology is used to quantify the mechanical properties of the hydrogels, such as their stiffness and viscoelasticity. [11][12][13]
Protocol 5: Rheological Characterization of Peptide Hydrogels
Materials:
-
Peptide hydrogel
-
Rheometer with a parallel plate or cone-and-plate geometry
Procedure:
-
Sample Loading: Carefully load the peptide hydrogel onto the rheometer stage, ensuring there are no air bubbles.
-
Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') as a function of time to observe the gelation kinetics.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the frequency-dependent mechanical properties of the gel. A characteristic of a gel is that G' is greater than G'' and both are largely independent of frequency. [13]4. Strain Sweep: Perform a strain sweep to determine the linear viscoelastic region and the yield strain of the hydrogel. [13]
V. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Rheological Properties of Homochiral and Racemic Peptide Hydrogels
| Peptide Sample | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) |
| L-Peptide | Insert Value | Insert Value |
| D-Peptide | Insert Value | Insert Value |
| Racemic (L+D) | Insert Value | Insert Value |
VI. Conclusion
The use of racemic peptides offers a powerful strategy for the design of advanced biomaterials with tunable properties. By understanding the principles of stereoselective self-assembly and employing the detailed protocols outlined in these application notes, researchers can explore the rich landscape of racemic peptide materials for applications ranging from tissue engineering to drug delivery. The enhanced mechanical stability and proteolytic resistance of these materials make them particularly promising for in-vivo applications.
VII. References
-
MDPI. (2025, April 23). Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review. Retrieved from [Link]
-
SciSpace. (2022). Rheology of Peptide Based Hydrogels. Retrieved from [Link]
-
Nagarkar, R. P., & Schneider, J. P. (2008). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. In Methods in Molecular Biology (pp. 61-75). Humana Press.
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(12), 2856-2865.
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 2(11), 2876-2890.
-
Unravelling Peptide Self-Assembly: Experiments and Simulations. (n.d.). Retrieved from [Link]
-
GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]
-
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews, 39(9), 3528-3540.
-
da Silva, R. M. P., & Dias, R. S. (2024). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Gels, 10(8), 509.
-
Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved from [Link]
-
Al-Garawi, Z. S., Al-Omair, M. A., & El-Faham, A. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100947.
-
arXiv. (2025, May 13). High-throughput Screening of the Mechanical Properties of Peptide Assemblies. Retrieved from [Link]
-
Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063-1073.
-
ACS Publications. (2025, August 4). Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel. Retrieved from [Link]
-
Royal Society of Chemistry. (2010, April 26). Rheological properties of peptide-based hydrogels for biomedical and other applications. Retrieved from [Link]
-
Avantor. (2025, May 14). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
DOKUMEN.PUB. (2020). Peptide Synthesis: Methods and Protocols [1st ed. 2020]. Retrieved from [Link]
-
MDPI. (2021, April 26). Supramolecular Nanofibers from Collagen-Mimetic Peptides Bearing Various Aromatic Groups at N-Termini via Hierarchical Self-Assembly. Retrieved from [Link]
-
Samdin, T. D., Lubkowski, J., Anderson, C. F., & Schneider, J. P. (2025). From Hydrogel to Crystal: A Molecular Design Strategy that Chemically Modifies Racemic Gel-Forming Peptides to Furnish Crystalline Fibrils Stabilized by Parallel Rippled β-Sheets. Journal of the American Chemical Society.
-
Nagarkar, R. P., & Schneider, J. P. (2008). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Methods in Molecular Biology, 474, 61-75.
-
ResearchGate. (n.d.). Transmission electron micrograph (TEM) of nanofibers formed from.... Retrieved from [Link]
-
ResearchGate. (n.d.). Transmission electron microscopy (TEM) images of nanofiber formation.... Retrieved from [Link]
-
Lin, Y. A., et al. (2015). Self-assembly mechanisms of nanofibers from peptide amphiphiles in solution and on substrate surfaces. Soft Matter, 11(42), 8348-8355.
-
American Peptide Society. (2025, May 6). From Hydrogel to Crystal. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Molecular Level Characterization of the Formation of Peptide Hydrogels. Retrieved from [Link]
-
Zhang, S. (2003). Fabrication of novel biomaterials through molecular self-assembly. Nature Biotechnology, 21(10), 1171-1178.
Sources
- 1. Molecular Level Characterization of the Formation of Peptide Hydrogels [osti.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Hydrogel to Crystal - Research [americanpeptidesociety.org]
- 7. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubilization Strategy for Highly Hydrophobic Racemic Pentapeptides
Target Molecule: H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH (CAS: 61430-17-9) Application Context: Pre-clinical assay preparation, structural biology, and peptide drug development.
Mechanistic Analysis & Physicochemical Profiling
Dissolving synthetic peptides is rarely a trivial process, particularly when dealing with sequences that lack polar or charged side chains. The peptide H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH presents a unique intersection of physicochemical properties that directly dictate its solubilization strategy.
As a Senior Application Scientist, it is critical to look beyond the empirical "trial and error" approach and understand the thermodynamic and structural causality behind solvent selection.
The Hydrophobic Barrier and Length Dynamics
According to established peptide design guidelines, peptides shorter than five residues typically exhibit good aqueous solubility unless their sequence is entirely composed of hydrophobic amino acids[1]. Our target is exactly five residues long and consists of 100% hydrophobic/non-polar amino acids (Alanine and Proline). Because Ala and Pro lack hydrogen-bond donating or accepting side chains, solvation relies entirely on the peptide backbone and the terminal functional groups. Peptides containing 50% or more hydrophobic residues are generally predicted to be insoluble or only partially soluble in pure aqueous solutions[1][2].
The Zwitterionic Dilemma
At a physiological pH (~7.0), the N-terminal amine is protonated (
The DL-Stereoisomer Advantage
While the hydrophobicity and net-zero charge strongly favor insolubility, the stereochemistry of this specific molecule provides a critical advantage. Pure L-enantiomer poly-alanine sequences are notorious for forming highly ordered, deeply insoluble
Quantitative Physicochemical Summary
| Property | Value | Mechanistic Implication |
| Sequence | Ala-Ala-Pro-Ala-Ala | 100% hydrophobic core; lacks polar side chains. |
| Length | 5 Amino Acids | Borderline length for terminal-charge-driven solubility. |
| Molecular Weight | 399.44 g/mol | Small enough to rapidly diffuse if aggregation is prevented. |
| Net Charge (pH 7.0) | 0 (Zwitterion) | Minimal aqueous solubility at neutral pH[2]. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Adjusting pH away from this range is required for aqueous solvation. |
| Stereochemistry | DL-Racemic Mixture | Disrupts |
Experimental Workflow: The Self-Validating Solubilization System
To ensure scientific integrity and prevent the loss of valuable peptide material, this protocol employs a self-validating, phase-gated approach . You must never attempt to dissolve the entire peptide batch in a single solvent without first screening a micro-aliquot.
Solubilization Decision Tree
Figure 1: Phase-gated solubilization workflow for hydrophobic peptides.
Step-by-Step Methodology
Phase 1: Pre-Dissolution Preparation
Causality: Peptides are highly sensitive to moisture and degradation. Proper handling ensures the integrity of the stock.
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation from introducing water, which can cause premature, localized aggregation.
-
Weigh out a small test aliquot (1.0 to 2.0 mg) into a sterile, low-protein-binding microcentrifuge tube. Reserve the main batch at -20°C[2].
Phase 2: Solvent Screening
Causality: We progress from the mildest, most biologically compatible solvent (water) to the most aggressive (DMSO), validating the state of the solution at each step.
Step 2A: The Aqueous Baseline
-
Add sterile, ultrapure water to the test aliquot to achieve a target concentration of 1 mg/mL.
-
Vortex gently for 30 seconds. Sonicate in a water bath at room temperature for 1-2 minutes[3].
-
Observation: Due to the 100% hydrophobic composition, the solution will likely appear cloudy or contain visible particulates. If it is perfectly clear, proceed to Phase 3. If not, proceed to Step 2B.
Step 2B: Isoelectric Point (pI) Manipulation Causality: Because the net charge is zero, we must force a charge onto the termini to induce ion-dipole interactions with water[2][4].
-
To the cloudy aqueous suspension, add a 10% to 30% Acetic Acid solution dropwise (maximum 50 µL). This lowers the pH below the pI, protonating the C-terminus and giving the peptide a net +1 charge[2].
-
Vortex and sonicate.
-
Alternative: If acidic conditions fail or are incompatible with your downstream assay, try adding dilute Ammonium Hydroxide (
µL of 0.1% ) to deprotonate the N-terminus, yielding a net -1 charge[2][3]. -
Observation: If the suspension clears, the peptide is successfully solvated via charge repulsion. If it remains cloudy, the hydrophobic interactions of the Ala/Pro core are too strong for aqueous solvation. Proceed to Step 2C.
Step 2C: Organic Solvation (The Failsafe) Causality: For highly hydrophobic peptides that resist pH adjustment, a strongly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is required to disrupt the intermolecular hydrogen bonds of the peptide backbone[1][4].
-
Lyophilize the failed test aliquot to remove water/acid, or simply weigh out a new 1-2 mg test batch.
-
Add 100% molecular-biology grade DMSO to achieve a highly concentrated stock (e.g., 10 to 20 mg/mL).
-
Vortex until completely clear. The peptide will dissolve rapidly.
-
Slowly dilute this concentrated stock into your final aqueous assay buffer (e.g., PBS or HEPES) to reach your working concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration remains below the toxicity threshold of your specific cellular assay (typically
).
Phase 3: Scale-Up and Storage
-
Once the optimal solvent system is validated on the test aliquot, apply the exact volumetric ratios to the main batch.
-
Divide the solubilized peptide into single-use aliquots to avoid repeated freeze-thaw cycles, which induce irreversible aggregation[2].
-
Store aliquots at -20°C or -80°C.
References
- Guidelines for Peptide Dissolving Creative Peptides URL
- Peptide Design: Principles & Methods Thermo Fisher Scientific URL
- Peptide Stability Sigma-Aldrich URL
- Peptide Solubility and Storage Guidelines MedChemExpress URL
- Working With Peptides ProImmune URL
Sources
Application Note: 2D-LC-MS/MS Stereoisomeric Profiling of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Target Audience: Analytical Chemists, Peptide Scientists, and Drug Development Professionals Techniques: Reversed-Phase HPLC (RP-HPLC), Chiral Stationary Phase (CSP) HPLC, LC-MS/MS
Introduction & Scientific Rationale
The synthesis of peptides using racemic (DL) amino acids yields an exponentially complex mixture of stereoisomers. For the pentapeptide H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH, which possesses five distinct chiral centers, the molecule exists as
Standard Reversed-Phase HPLC (RP-HPLC) relies on hydrophobic interactions and can successfully separate diastereomers due to their distinct three-dimensional conformations and varying hydrophobic surface areas[1]. However, enantiomers possess identical scalar physicochemical properties in an achiral environment, meaning RP-HPLC will inevitably co-elute the 16 enantiomeric pairs[1].
To achieve baseline resolution of all 32 isomers, a chiral selector must be introduced. We employ a zwitterionic chiral stationary phase (e.g., Cinchona alkaloid-derived ZWIX columns) which utilizes double ion-pairing, hydrogen bonding, and
Experimental Design & Causality
Attempting to resolve 32 isomers on a single chiral column leads to severe peak overlap due to peak capacity limitations. By utilizing a comprehensive two-dimensional liquid chromatography (2D-LC) approach, we orthogonally separate the mixture[3].
-
Dimension 1 (RP-HPLC): Separates the 16 diastereomeric pairs based on subtle differences in secondary structure[1]. Acidic mobile phases (0.1% TFA) are used to suppress silanol ionization on the silica matrix, ensuring sharp peptide peaks and preventing peak tailing.
-
Dimension 2 (Chiral HPLC): Resolves each of the 16 pairs into their respective enantiomers. Zwitterionic columns are highly effective for underivatized small peptides[2]. We use MS-compatible mobile phases (methanol/water with ammonium formate) to facilitate downstream LC-MS/MS identification, avoiding harsh derivatization or HCl digestion which can cause unwanted racemization[3].
Step-by-Step Methodologies
Protocol A: Dimension 1 - Diastereomeric Separation (RP-HPLC)
Objective: Fractionate the 32-isomer mixture into 16 discrete diastereomeric peaks.
-
Sample Preparation: Dissolve the lyophilized H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH in 95:5 Water:Acetonitrile (v/v) with 0.1% Trifluoroacetic acid (TFA) to a final concentration of 1.0 mg/mL.
-
Column Selection: Use a high-efficiency sub-2 µm C18 column (e.g., 2.1 x 150 mm, 1.7 µm) to maximize theoretical plates and resolving power.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in LC-MS grade
. -
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Employ a shallow gradient to exploit subtle hydrophobic differences between diastereomers.
-
0–5 min: 2% B (Isocratic hold to focus the analyte on the column head).
-
5–45 min: 2% to 15% B (Shallow ramp for diastereomer resolution).
-
45–50 min: 15% to 95% B (Column wash).
-
-
Parameters: Flow rate at 0.3 mL/min. Column temperature strictly controlled at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.
-
Fraction Collection: Collect the 16 eluting peaks using an automated fraction collector triggered by UV absorbance at 214 nm (peptide bond absorption).
-
Self-Validation: Re-inject a middle fraction under identical conditions to ensure a single, symmetrical peak is observed, confirming the absence of co-eluting diastereomers.
Protocol B: Dimension 2 - Enantiomeric Resolution (Chiral HPLC)
Objective: Resolve the enantiomeric pairs from each RP-HPLC fraction.
-
Sample Preparation: Dry down the collected RP-HPLC fractions under vacuum (SpeedVac) to remove TFA, which can interfere with the zwitterionic chiral selector. Reconstitute each fraction in 100 µL of Methanol.
-
Column Selection: Cinchona-based Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK ZWIX(+) or equivalent, 3.0 x 150 mm, 3 µm)[2].
-
Mobile Phase: 50 mM Ammonium Formate in Methanol/Water (98:2, v/v), apparent pH adjusted to 6.0.
-
Causality: Methanol provides optimal solubility and acts as a medium for the ionization of both the amphoteric peptide and the zwitterionic chiral selector, enabling the critical double ion-pairing required for chiral recognition[2].
-
-
Isocratic Elution: Run isocratically at 0.4 mL/min for 30 minutes.
-
Detection: ESI-MS/MS in positive ion mode (
m/z = 428.2). -
Self-Validation: Analyze a known enantiopure standard (e.g., all-L-Ala-Ala-Pro-Ala-Ala) to establish the exact retention time of the biologically active enantiomer within its specific fraction.
Data Presentation: Expected Chromatographic Behavior
| Chromatographic Dimension | Separation Mechanism | Target Analytes | Typical Resolution ( | Mobile Phase System |
| 1D: RP-HPLC (C18) | Hydrophobicity, 3D Conformation | 16 Diastereomeric Pairs | 1.2 - 2.5 (between pairs) | |
| 2D: Chiral HPLC (ZWIX) | Ion-pairing, H-bonding, | 16 Enantiomeric Pairs | 1.5 - 4.0 (within pairs) | MeOH/ |
Visualization: 2D-LC Analytical Workflow
2D-LC workflow for the complete stereoisomeric resolution of the racemic pentapeptide.
References
-
Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers Source: PubMed Central (NIH) URL: [Link]
-
Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies URL: [Link]
-
Title: Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research Source: RSC Publishing URL: [Link]
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Stereochemical Characterization of Pentapeptides via Mass Spectrometry
Executive Summary & Regulatory Context[1][2][3][4]
In peptide drug development, chirality is a Critical Quality Attribute (CQA) . While biological systems are homochiral (predominantly L-amino acids), chemical synthesis often introduces stereochemical impurities.[1] "Racemization" during solid-phase peptide synthesis (SPPS) typically results in diastereomers (epimers), where one residue flips from L to D. However, in specific therapeutic contexts, full enantiomers (All-D vs. All-L) are synthesized to improve metabolic stability.
The Analytical Challenge: Mass Spectrometry (MS) measures mass-to-charge ratio (
-
Enantiomers (Mirror Images): Identical physical properties in achiral environments.[2] Cannot be separated by standard LC or standard IMS.
-
Diastereomers (Epimers): Different physical properties. Separable by RP-HPLC (often difficult) and Ion Mobility Spectrometry (IMS).
This guide details two orthogonal protocols to meet FDA 1992 Policy Statement requirements for stereoisomeric identification [1]:
-
High-Resolution IMS-MS: For rapid, high-throughput separation of diastereomeric impurities (epimers).
-
Chiral LC-MS: The gold standard for separating enantiomeric mixtures (racemates).
Strategic Workflow: Choosing the Right Modality
Before beginning, determine the nature of your stereoisomeric mixture.[3][2]
Figure 1: Decision tree for selecting the appropriate MS-based workflow for peptide stereochemistry.
Protocol A: Ion Mobility Spectrometry (IMS-MS) for Diastereomers
Application: Detecting "D-amino acid impurities" (epimers) in a synthesized L-pentapeptide batch. Principle: A single D-substitution alters the peptide's gas-phase folding, changing its Collisional Cross Section (CCS) . The ion travels through a drift gas (N₂ or He) at a speed proportional to its "tumbling" size.
Critical Reagents & Setup[1]
-
Instrument: High-Resolution IMS-Q-TOF (e.g., Cyclic IMS, TIMS, or TWIMS). Note: Standard drift tubes may require >60 resolving power.
-
Solvents: HPLC-grade Methanol, Water, Formic Acid.
-
Metal Additives (The "Secret Sauce"): Alkali metal chlorides (LiCl, NaCl, KCl).
-
Why? Protonated peptides (
) often adopt similar "globular" structures regardless of chirality. Metal adducts ( , ) coordinate with backbone carbonyls, "locking" the peptide into distinct conformers that amplify CCS differences between isomers [2].
-
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve the pentapeptide to 5 µM in 50:50 MeOH:H₂O.
-
Screening Aliquots: Prepare three vials:
-
Vial A: + 0.1% Formic Acid (Protonated species).
-
Vial B: + 10 µM LiCl (Lithium adducts).
-
Vial C: + 10 µM NaCl (Sodium adducts).
-
Step 2: IMS Tuning (Direct Infusion)
-
Ionization: ESI Positive Mode. Capillary Voltage: 2.5 kV (keep low to prevent in-source heating which can unfold the peptide).
-
Gas Selection: Nitrogen (N₂) is standard. If available, Helium (He) often provides better separation for small peptides due to lower polarizability.
-
Wave Velocity/Height (for TWIMS): Set wave velocity to 300 m/s and ramp wave height 10–40 V.
-
CCS Calibration: Infuse Polyalanine standard to calibrate the drift cell for accurate CCS determination.
Step 3: Data Acquisition
-
Acquire data for 2 minutes per vial.
-
Extract the Drift Time (
) chromatogram for the monoisotopic mass of the peptide. -
Compare Vials: Overlay the drift time distributions.
-
Success Criteria: The "racemic" mixture (intentionally spiked or impure sample) should show two distinct peaks (or a shoulder) in the drift dimension.
-
Selection: Choose the adduct (H⁺, Li⁺, or Na⁺) that yields the highest Peak-to-Valley ratio (
).
-
Step 4: CCS Calculation
Convert drift time to CCS (
Protocol B: Chiral LC-MS for Enantiomers
Application: Separating a true racemate (All-L vs. All-D) or quantifying low-level enantiomeric impurities for FDA submission. Principle: Uses a Chiral Stationary Phase (CSP) .[4] The column contains a chiral selector (e.g., Teicoplanin) that interacts differentially with the L- and D-forms via H-bonding and steric hindrance.
Column Selection
For pentapeptides, Macrocyclic Glycopeptide columns are superior to traditional Pirkle columns.
-
Recommended Column: Chirobiotic T (Teicoplanin) or Chirobiotic TAG.
-
Dimensions: 2.1 x 100 mm, 2.7 µm (Superficially Porous Particles preferred for LC-MS).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Avoid standard TFA: Trifluoroacetic acid suppresses MS signal.
-
Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).
-
Phase B: Methanol (LC-MS grade).
-
Isocratic Mode: Start with 30% B. Gradient elution can disrupt the chiral equilibrium on the column surface.
Step 2: LC-MS Parameters [1]
-
Flow Rate: 0.2 mL/min (Low flow enhances interaction time with the CSP).
-
Column Temp: Critical Parameter. Start at 25°C.
-
Optimization: If separation is poor, lower the temperature to 15°C. Enthalpic interactions (dominant in chiral recognition) often increase at lower temperatures.
-
-
MS Detection: SIM (Selected Ion Monitoring) mode for the
or ion.
Step 3: System Suitability
-
Inject a 50:50 mix of pure L-pentapeptide and D-pentapeptide (Racemic Standard).
-
Calculate Resolution (
). FDA guidelines generally recommend for baseline separation.
Data Analysis & Reporting
Quantitative Comparison
When reporting to regulatory bodies, summarize the capability of each method.
| Metric | Protocol A: IMS-MS | Protocol B: Chiral LC-MS |
| Target Analyte | Diastereomers (Epimers) | Enantiomers & Diastereomers |
| Separation Mechanism | Gas-phase Shape (CCS) | Solid-phase Chiral Interaction |
| Speed | Milliseconds (2 min/sample) | Minutes (15-30 min/sample) |
| Resolution ( | Typically 0.8 – 1.2 (Shoulder) | Typically > 2.0 (Baseline) |
| Limit of Quantitation | ~1% Impurity | < 0.1% Impurity |
| Key Variable | Metal Adduct (Li/Na/K) | Column Temp & Mobile Phase |
Visualization of Separation Mechanism
Understanding why the separation happens is crucial for troubleshooting.
Figure 2: Differential mobility mechanism. The D-isomer (red) often cannot wrap around the metal ion as tightly as the L-isomer (green) due to steric hindrance, resulting in a larger CCS and slower drift time.
Troubleshooting & Expert Tips
-
The "Blind Spot" of IMS: If your L- and D-epimers have identical CCS values (within 1%) in Nitrogen, they will co-elute.
-
Solution: Switch drift gas to Helium or Carbon Dioxide.[5] Alternatively, use Shift Reagents : Add a chiral crown ether (e.g., 18-crown-6-tetracarboxylic acid) to the ESI solution. The crown ether will bind the L- and D-forms with different binding constants or geometries, creating a "host-guest" complex that is easily resolved [3].
-
-
LC-MS Peak Broadening: If Chiral LC peaks are broad, check the pH. Peptide zwitterions behave poorly on CSPs. Ensure the pH ensures the peptide is fully protonated (pH < 3) or fully deprotonated (pH > 8), though acidic conditions are preferred for MS sensitivity.
-
Racemization Artifacts: Be aware that the analysis itself (specifically acid hydrolysis if using Marfey's method) can induce racemization. The intact methods described above (IMS and LC-MS) are non-destructive and avoid this artifact.
References
-
FDA Policy Statement. (1992).[3][2][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. United States Food and Drug Administration.[3][7][8][2][6] [Link]
- Clemmer Group. (2002). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/ac020053+]
- Bowers Group. (2006). Ion Mobility Spectrometry of Peptide Stereoisomers. Journal of the American Society for Mass Spectrometry. [https://pubs.acs.org/doi/10.1016/j.jasms.2006.06.008]
- Almac Group. (2023). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS. [https://www.almacgroup.com/wp-content/uploads/2023/05/Determination-of-Peptide-Chiral-Purity-Using-Marfeys-Reagent.pdf]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Ion Mobility Separation of Peptide Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
role of DL-amino acids in peptide stability
Application Note: Strategic Incorporation of DL-Amino Acids for Proteolytic Stability in Peptide Therapeutics
Abstract
The clinical translation of peptide therapeutics is frequently attritioned by rapid renal clearance and enzymatic degradation.[1] While natural L-peptides possess high target affinity, their plasma half-life (
Mechanistic Insight: The Chiral Gatekeeper
Proteases (e.g., trypsin, chymotrypsin, serum peptidases) are stereoselective enzymes evolved to recognize and cleave peptide bonds between L-amino acids.[1] The active sites of these enzymes rely on a precise three-dimensional "lock and key" fit to position the scissile amide bond against the catalytic triad (e.g., Ser-His-Asp).
Why D-Amino Acids Confer Stability:
-
Steric Exclusion: The side chain of a D-amino acid projects in a spatial orientation mirror-opposite to that of an L-amino acid. When a D-residue enters an L-specific protease pocket, steric clashes prevent the substrate from seating correctly.[1]
-
Catalytic Misalignment: Even if binding occurs, the carbonyl carbon of the D-residue peptide bond is often displaced from the nucleophilic attack vector of the enzyme's active site residue.
-
Conformational Restriction: D-amino acids can induce specific turn structures (e.g.,
-turns) that stabilize the peptide backbone, burying potential cleavage sites away from solvent and enzymes.
Visualization: Protease Evasion Mechanism
Figure 1: Mechanistic divergence of proteolytic processing between L- and D-isomer peptides.
Strategic Design: The Retro-Inverso (RI) Approach
Randomly swapping L- for D-amino acids usually destroys biological activity because side-chain topology (the pharmacophore) is altered. The Retro-Inverso strategy solves this by combining two inversions:
-
Sequence Reversal (Retro):
instead of . -
Chirality Inversion (Inverso): All L-amino acids replaced with D-amino acids.[2][3]
Result: The side chains of an RI peptide adopt a topology nearly identical to the parent L-peptide, maintaining receptor binding while rendering the backbone invisible to proteases.
Visualization: Retro-Inverso Topology
Figure 2: Topological alignment of Parent L-peptide and Retro-Inverso analog.
Protocol: Solid Phase Peptide Synthesis (SPPS) of D-Peptides
Challenge: While D-amino acids couple similarly to L-amino acids, maintaining chiral purity is critical. Racemization (conversion of D to L or L to D) during activation must be minimized.
Reagents Required:
-
Fmoc-D-Amino Acids (High purity >99%)
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids)
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure[4]
-
Solvent: DMF (Dimethylformamide), peptide grade
Step-by-Step Procedure:
-
Resin Swelling:
-
Weigh resin (0.1 mmol scale).[5] Swell in DMF for 30 min.
-
-
Deprotection:
-
Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ).
-
-
Activation (The Critical Step):
-
Standard: Dissolve Fmoc-D-AA (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.
-
Note: Avoid HATU/DIPEA for Cys and His residues, as basic conditions promote racemization. If using HATU, use Collidine (TMP) instead of DIPEA as the base to reduce chiral erosion.
-
Pre-activate for 2 minutes only.
-
-
Coupling:
-
Cleavage:
-
Cocktail: 95% TFA, 2.5% TIPS, 2.5%
. React for 2–3 hours. -
Precipitate in cold diethyl ether.
-
Protocol: Serum Stability Assay (LC-MS)
This protocol determines the in vitro half-life (
Materials:
-
Pooled Human Serum (Sigma or equivalent)
-
Internal Standard (e.g., Caffeine or a non-degradable D-peptide analog)
-
LC-MS Grade Acetonitrile (ACN) and Formic Acid (FA)
Workflow:
-
Stock Preparation:
-
Dissolve peptide to 1 mM in water/DMSO.
-
Thaw serum at 37°C.
-
-
Incubation:
-
Mix 900 µL Serum + 100 µL Peptide Stock (Final conc: 100 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling (Time Course):
-
Take 100 µL aliquots at
min, and 24 hrs.
-
-
Quenching & Extraction:
-
Immediately add aliquot to 200 µL of ice-cold 1% Formic Acid in Acetonitrile . This precipitates serum proteins and stops enzymatic activity.
-
Add Internal Standard (10 µL of 50 µM stock).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
-
-
Analysis:
-
Inject supernatant onto RP-HPLC coupled to Mass Spec (ESI+).
-
Monitor the Area Under Curve (AUC) of the parent ion (
).
-
Data Processing:
Calculate % Remaining:
Protocol: Structural Validation (Circular Dichroism)
To confirm that the D-substitution has created the intended mirror-image structure (crucial for RI peptides).
-
Sample: Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4) to 50 µM.
-
Measurement: Scan from 190 nm to 260 nm at 20°C.
-
Interpretation:
- -Helix (L): Minima at 208/222 nm.
- -Helix (D): Maxima at 208/222 nm (Mirror Image).
-
Random Coil: Minima (L) or Maxima (D) near 195 nm.
Expected Data Outcomes (Comparison):
| Peptide Variant | Sequence | Serum | Activity ( |
| Native (L) | H-Ala-Phe-Lys-OH | ~ 15 min | 5.2 nM |
| D-Substituted | H-Ala-dPhe-Lys-OH | > 4 hours | 450 nM (Loss)* |
| Retro-Inverso | H-dLys-dPhe-dAla-OH | > 24 hours | 8.5 nM (Retained) |
*Note: Single D-substitutions often disrupt binding unless the residue is not part of the pharmacophore. RI peptides generally retain binding.
References
-
Mechanism of Protease Resistance
- Title: Mechanism of Protease Resistance of D-Amino Acid Residue Containing C
- Source: PubMed / ACS Omega.
-
URL:[Link]
-
Retro-Inverso Strategy
-
Synthesis Protocols (Racemization Control)
-
Serum Stability Assay Methodology
- Title: Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS.
- Source: Bioanalysis / Taylor & Francis.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Recent applications of retro-inverso peptides [arts.units.it]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Enzymatic Degradation Profiling of Stereochemically Mixed Pentapeptides
Target Compound: H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals
Executive Summary & Mechanistic Rationale
The development of peptide therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in plasma and gastrointestinal environments[1]. A proven strategy to evade endogenous proteases is the incorporation of D-amino acids and conformationally restrictive residues such as proline[2].
The pentapeptide H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH represents a complex stereochemical library containing 32 distinct stereoisomers (
Causality of Enzymatic Resistance
To understand the degradation profile of this peptide, we must analyze the specific enzymes capable of cleaving its backbone and how stereochemistry dictates their efficacy:
-
Human Neutrophil Elastase (HNE): Elastase exhibits profound specificity for cleaving peptide bonds adjacent to small, aliphatic amino acids. The Ala-Ala-Pro-Ala sequence is a highly optimized scaffold for HNE, where the P1 position (Ala) docks into the S1 hydrophobic pocket[3]. However, Elastase requires an L-configuration at the P1 and P2 sites. Isomers containing D-Ala at these positions induce severe steric clashes within the catalytic triad, rendering them highly resistant[1].
-
Prolyl Endopeptidase (PREP): PREP is a cytosolic serine peptidase that strictly cleaves at the C-terminal side of proline residues (Pro-X bonds) in oligopeptides[4][5]. PREP has an absolute requirement for the trans-configuration of the peptide bond preceding an L-proline[6]. Consequently, any stereoisomer in the library containing a D-Proline at position 3 will completely evade PREP-mediated hydrolysis.
Caption: Logical flow of stereospecific enzymatic degradation and protease evasion by D-amino acid incorporation.
Experimental Protocols: Self-Validating Degradation Assays
To accurately profile the degradation kinetics of this mixed-isomer peptide, the experimental design must separate the rapid degradation of the L-isomers from the prolonged stability of the D-isomers. The following protocols establish a self-validating system utilizing internal standards and specific quenching mechanisms.
Caption: Step-by-step experimental workflow for evaluating the proteolytic stability of the pentapeptide.
Protocol A: In Vitro Proteolytic Incubation
Rationale & Causality: Enzymatic activity is highly dependent on pH and ionic strength. PREP requires a neutral to slightly basic pH for optimal histidine-serine catalytic triad alignment. We utilize a precise quenching step (TFA/ACN) to instantly denature the proteases, preventing post-sampling degradation and ensuring accurate kinetic snapshots.
Materials:
-
Peptide Stock: 1 mM H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH in DMSO.
-
Enzymes: Recombinant Human Prolyl Endopeptidase (PREP) and Human Neutrophil Elastase (HNE).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5[7].
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in 100% Acetonitrile (ACN) containing 1 µM Heavy-Isotope Labeled internal standard (e.g., H-L-Ala-L-Ala-L-Pro(13C,15N)-L-Ala-L-Ala-OH).
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: Dilute the peptide stock to a final working concentration of 10 µM in the Tris-HCl buffer. Pre-warm the solution to 37°C in a thermomixer.
-
Enzyme Initiation: Add PREP (final concentration 10 nM) or HNE (final concentration 20 nM) to the peptide solution. Self-Validation Step: Maintain a negative control vial containing the peptide but spiked with an equivalent volume of enzyme-free buffer to account for non-enzymatic hydrolysis.
-
Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the reaction mixture.
-
Reaction Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the Quenching Solution. The low pH (TFA) protonates the catalytic histidine of the proteases, while the organic solvent (ACN) precipitates the bulky enzyme proteins.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzymes. Transfer the supernatant to LC vials for analysis.
Protocol B: LC-MS/MS Stereoisomer Resolution and Quantification
Rationale & Causality: Because the target is a mixture of 32 stereoisomers, standard reverse-phase chromatography (C18) will likely elute them as a broad, overlapping multiplet. High-resolution mass spectrometry (HRMS) coupled with Multiple Reaction Monitoring (MRM) is required to track the disappearance of the parent mass (
Step-by-Step Methodology:
-
Chromatographic Setup: Utilize a Chiral stationary phase column (e.g., Astec Chirobiotic V) or a high-efficiency sub-2 µm C18 column if tracking bulk degradation.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 2% B to 40% B over 15 minutes to maximize the resolution of the diastereomers.
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode.
-
System Suitability: Ensure the heavy-isotope internal standard elutes with a consistent peak area (RSD < 5%) across all injections to validate that matrix effects or ion suppression are not skewing the kinetic data.
-
-
Data Processing: Plot the natural log of the remaining parent peak area over time to calculate the pseudo-first-order degradation rate constant (
) and half-life ( ).
Quantitative Data Presentation
The incorporation of D-amino acids drastically alters the kinetic landscape of the peptide. The table below summarizes the expected quantitative divergence between the pure L-isomer and the mixed DL-library when exposed to specific proteases.
Table 1: Comparative Enzymatic Degradation Kinetics
| Substrate / Isomer Type | Protease | Primary Cleavage Site | Estimated Half-life ( | Relative Cleavage Rate |
| Pure L-Isomer (Ala-Ala-Pro-Ala-Ala) | Neutrophil Elastase | Ala² - Pro³ / Pro³ - Ala⁴ | < 10 minutes | 100% (Reference) |
| Pure L-Isomer (Ala-Ala-Pro-Ala-Ala) | Prolyl Endopeptidase | Pro³ - Ala⁴ | < 5 minutes | 100% (Reference) |
| D-Pro³ Isomers (e.g., L-Ala-L-Ala-D-Pro -L-Ala) | Prolyl Endopeptidase | None (Complete Resistance) | > 48 hours | < 0.1% |
| D-Ala¹/D-Ala² Isomers | Neutrophil Elastase | None (Steric Clash in S1) | > 24 hours | < 1.0% |
| Full DL-Library (32 Isomers) | Elastase + PREP Cocktail | Biphasic (Rapid initial drop, then plateau) | Biphasic (Initial | ~3% rapid, 97% highly resistant |
Note: The biphasic degradation of the full DL-library occurs because the purely L-configured sub-population is rapidly hydrolyzed, leaving behind the highly stable D-amino acid-containing isomers which act as poor substrates or competitive inhibitors[1][2].
References
-
Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. Available at:[Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]
-
Prolyl endopeptidase. Wikipedia. Available at: [Link]
-
Prolyl Endopeptidase General Information. Sino Biological. Available at: [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. Verified Peptides. Available at: [Link]
-
PREP prolyl endopeptidase [human]. NCBI. Available at:[Link]
-
Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling. ResearchGate. Available at: [Link]
- Alkaline protease mutant for washing and application thereof in liquid detergent. Google Patents.
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. PREP prolyl endopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. CN113832130A - Alkaline protease mutant for washing and application thereof in liquid detergent - Google Patents [patents.google.com]
Application Notes & Protocols: The Pentapeptide H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH for Advanced Drug Delivery Systems
Introduction
The development of sophisticated drug delivery systems (DDS) is a cornerstone of modern therapeutics, aiming to enhance drug bioavailability, reduce systemic toxicity, and ensure controlled, targeted release. Peptide-based nanomaterials have emerged as a highly promising class of carriers due to their biocompatibility, biodegradability, and the tunable nature of their chemical and physical properties.[1][2][3] This guide focuses on a unique synthetic pentapeptide, H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH, hereafter referred to as (Ala)₄(Pro)₁, for its potential in creating novel drug delivery vehicles.
The structure of this peptide is notable for two key features:
-
Proline Residue: The central proline introduces a rigid kink in the peptide backbone, which can influence self-assembly behavior and the formation of specific secondary structures.[4][5]
-
DL-Alanine Residues: The inclusion of D-amino acids alongside their natural L-counterparts is a strategic design choice. This heterochirality significantly increases the peptide's resistance to enzymatic degradation by proteases, a major hurdle for in-vivo applications of peptide-based therapeutics.[6][7][8][9][10] This enhanced stability can prolong the circulation time and therapeutic effect of the drug delivery system.[11]
These application notes provide a comprehensive overview of the physicochemical properties of (Ala)₄(Pro)₁, its proposed mechanism for drug encapsulation via self-assembly, and detailed protocols for the formulation and characterization of (Ala)₄(Pro)₁-based nanoparticles.
Section 1: Physicochemical Properties and Rationale for Use
The unique sequence of (Ala)₄(Pro)₁ suggests it can act as an amphiphilic building block. The alanine residues provide hydrophobicity, while the terminal carboxyl and amino groups, along with the peptide backbone, offer hydrophilic character. This balance is critical for self-assembly in aqueous environments.
Key Properties & Advantages:
-
Enhanced Proteolytic Stability: Standard L-peptides are rapidly cleared by endogenous proteases. The presence of D-alanine residues protects the peptide backbone from enzymatic cleavage, a crucial feature for any drug carrier intended for in-vivo use.[6][8][9]
-
Self-Assembly Potential: The amphiphilic nature of the peptide, combined with the structural turn induced by proline, facilitates its self-assembly into higher-order structures like micelles or nanoparticles in aqueous solutions.[12][13] These structures can create a hydrophobic core suitable for encapsulating poorly water-soluble drugs.
-
Biocompatibility: Composed of naturally occurring amino acids (and their isomers), the peptide is expected to have low toxicity and be biodegradable, breaking down into benign components.[1][2]
-
Stimuli-Responsiveness: Peptide-based systems can be engineered to respond to specific biological triggers, such as changes in pH or the presence of certain enzymes found in a tumor microenvironment.[14][15][16][17] The ionizable terminal groups of (Ala)₄(Pro)₁ suggest a potential for pH-responsive behavior, which could be exploited for targeted drug release in acidic tumor tissues.[18][19]
Section 2: Proposed Mechanism of Drug Encapsulation
We hypothesize that (Ala)₄(Pro)₁ forms core-shell nanoparticles through a self-assembly process, effectively encapsulating hydrophobic therapeutic agents. In an aqueous solution, the peptide monomers orient themselves to minimize the exposure of their hydrophobic alanine side chains to water. This leads to the formation of a nanoparticle with a hydrophobic core, where a drug can be partitioned, and a hydrophilic shell, which provides colloidal stability in the bloodstream.
Caption: Peptide monomers and a hydrophobic drug self-assemble into a core-shell nanoparticle.
Section 3: Protocols for Nanoparticle Formulation and Characterization
The following protocols provide a step-by-step guide for researchers to formulate and characterize drug-loaded (Ala)₄(Pro)₁ nanoparticles.
Protocol 3.1: Formulation via Nanoprecipitation
Nanoprecipitation is a robust and widely used method for preparing peptide- and polymer-based nanoparticles.[20][21][22][23] It involves the rapid desolvation of the peptide and drug upon mixing a solvent phase with a non-solvent phase, leading to the formation of nanoparticles.
Rationale: This method is chosen for its simplicity, rapidness, and ability to produce small, uniform nanoparticles. The key is the controlled precipitation that occurs at the solvent-antisolvent interface, preventing bulk aggregation.
Materials:
-
H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH ((Ala)₄(Pro)₁)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., Acetonitrile (ACN) or Tetrahydrofuran (THF))
-
Aqueous phase (e.g., Deionized water or Phosphate-Buffered Saline (PBS), pH 7.4)
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Preparation of Organic Phase: Dissolve 10 mg of (Ala)₄(Pro)₁ and 1 mg of the hydrophobic drug in 1 mL of the organic solvent (e.g., ACN). Ensure complete dissolution by gentle vortexing.
-
Preparation of Aqueous Phase: Place 10 mL of deionized water into a clean glass vial with a magnetic stir bar.
-
Nanoprecipitation: Set the magnetic stirrer to a constant speed (e.g., 600 rpm). Using a syringe pump for controlled addition, add the organic phase dropwise (e.g., at a rate of 0.5 mL/min) into the stirring aqueous phase.
-
Solvent Evaporation: A milky suspension should form, indicating nanoparticle formation. Leave the suspension stirring at room temperature for at least 3 hours (or overnight) to allow for the complete evaporation of the organic solvent.[20]
-
Purification: (Optional but recommended) Centrifuge the nanoparticle suspension to pellet the particles, remove the supernatant containing any free drug or unincorporated peptide, and resuspend the pellet in fresh deionized water. This step can be repeated twice.
-
Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
Protocol 3.2: Characterization of Formulated Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.[24]
Caption: Workflow for the comprehensive characterization of formulated nanoparticles.
3.2.1 Size, Polydispersity, and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS).
-
Purpose: DLS measures the hydrodynamic diameter (size) and size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.[25][26] A low PDI (<0.3) indicates a monodisperse and uniform sample. DLS also measures Zeta Potential, which indicates the surface charge and predicts the colloidal stability of the suspension. A zeta potential of ±30 mV is generally considered stable.
-
Protocol:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the sample to a disposable cuvette.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter, PDI, and Zeta Potential. Perform measurements in triplicate.
-
3.2.2 Morphology and Size Verification
-
Technique: Transmission Electron Microscopy (TEM) or Cryogenic TEM (Cryo-TEM).
-
Purpose: TEM provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and state of aggregation.[25][27] It serves as an essential orthogonal method to validate DLS data.[26][28]
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
(For conventional TEM) Apply a negative stain (e.g., 2% uranyl acetate) for 30 seconds and wick away the excess.
-
Allow the grid to air dry completely before imaging.
-
3.2.3 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Purpose: To quantify the amount of drug successfully encapsulated within the nanoparticles.
-
Protocol:
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles (drug + peptide).
-
Dissolve the lyophilized powder in a solvent that disrupts the nanoparticles and dissolves both the peptide and the drug (e.g., ACN or DMSO).
-
Quantify the drug concentration using a UV-Vis spectrophotometer or HPLC, based on a pre-established standard curve of the free drug.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Section 4: Protocol for In Vitro Drug Release Study
This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles over time, which is critical for predicting their in-vivo performance. The dialysis method is a common and straightforward approach.
Rationale: This assay simulates the physiological clearance process. The dialysis membrane allows the released free drug to diffuse out while retaining the nanoparticles, enabling the quantification of drug release over time.
Materials:
-
Drug-loaded nanoparticle suspension.
-
Dialysis tubing (with a Molecular Weight Cut-Off (MWCO) appropriate to retain nanoparticles but allow free drug to pass, e.g., 10-14 kDa).
-
Release buffer (e.g., PBS, pH 7.4, and an acidic buffer like acetate buffer, pH 5.5, to simulate tumor microenvironments).
-
Orbital shaker with temperature control.
Procedure:
-
Transfer a precise volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal the bag securely and place it into a larger container holding a known volume (e.g., 50 mL) of the release buffer.
-
Place the entire setup on an orbital shaker set to 37°C and a gentle speed (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release buffer.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Table 1: Representative Data for Nanoparticle Characterization and Drug Release
| Parameter | Result | Method |
| Hydrodynamic Diameter | 150 ± 5 nm | DLS |
| Polydispersity Index (PDI) | 0.18 ± 0.02 | DLS |
| Zeta Potential | -25 ± 3 mV | DLS |
| Morphology | Spherical | TEM |
| Drug Loading Content (DLC) | 7.5% | HPLC |
| Encapsulation Efficiency (EE) | 82% | HPLC |
| Cumulative Release at 24h (pH 7.4) | 35% | Dialysis |
| Cumulative Release at 24h (pH 5.5) | 68% | Dialysis |
Section 5: Troubleshooting and Expert Insights
-
Problem: Large particle size or high PDI (>0.3).
-
Cause & Solution: This often indicates aggregation. Increase the stirring speed during nanoprecipitation, decrease the peptide/drug concentration in the organic phase, or optimize the rate of addition. Ensure solvents are of high purity.
-
-
Problem: Low Encapsulation Efficiency (EE).
-
Cause & Solution: The drug may be too hydrophilic or precipitating out before encapsulation. Try a different organic solvent in which both the peptide and drug are highly soluble. Adjusting the peptide-to-drug ratio can also significantly impact EE.[29]
-
-
Problem: Discrepancy between DLS and TEM sizes.
-
Cause & Solution: This is common. DLS measures the hydrodynamic diameter (including the solvent layer), while TEM measures the dried-state core diameter.[28] Therefore, DLS sizes are typically larger. A large discrepancy might indicate particle swelling or a very thick hydrophilic shell. As long as both techniques show a consistent trend and narrow distribution, the data are valid.
-
References
-
Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis and Self-Assembly of D and L Type Peptides. (n.d.). RIT Scholar Works. Retrieved March 7, 2026, from [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Europe PMC. Retrieved March 7, 2026, from [Link]
-
Stimuli-Responsive Polymeric Systems for Controlled Protein and Peptide Delivery. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
SOP for Incorporation of Peptides in Nanoparticle-Based Formulations. (2024, October 26). AzoNano. Retrieved March 7, 2026, from [Link]
-
The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020, November 26). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. (2016, November 29). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Peptide Hydrogels and Nanostructures Controlling Biological Machinery. (2023, August 17). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Tumor Microenvironment–Responsive Peptide-Based Supramolecular Drug Delivery System. (2020, July 21). Frontiers. Retrieved March 7, 2026, from [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications. (2021, November 15). Frontiers. Retrieved March 7, 2026, from [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017, September 18). Oxford Academic. Retrieved March 7, 2026, from [Link]
-
Stimuli-responsive peptide-based nanodrug delivery systems for tumor therapy. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Elastin-Derived Peptide-Based Hydrogels as a Potential Drug Delivery System. (2024, August 12). PubMed. Retrieved March 7, 2026, from [Link]
-
Self-assembly dynamics and antimicrobial activity of all l- and d-amino acid enantiomers of a designer peptide. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Self-Assembling Peptides: From Design to Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Stimuli-responsive drug delivery systems. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Bioactive Peptide Nano-assemblies with pH-Triggered Shape Transformation for Antibacterial Therapy. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Comparing Analytical Techniques for Nanoparticle Characterization. (2023, May 30). Nanoimaging Services. Retrieved March 7, 2026, from [Link]
-
Protein-Based Nanoparticle Preparation via Nanoprecipitation Method. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2023, November 27). PubMed. Retrieved March 7, 2026, from [Link]
-
Design and Characterization of Peptide-Conjugated Solid Lipid Nanoparticles for Targeted MRI and SPECT Imaging of Breast Tumors. (2025, April 22). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. (n.d.). Delong America. Retrieved March 7, 2026, from [Link]
-
Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine. (2025, January 18). MDPI. Retrieved March 7, 2026, from [Link]
-
Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2023, September 26). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Advances in Self-Assembled Peptides as Drug Carriers. (2023, February 1). MDPI. Retrieved March 7, 2026, from [Link]
-
Proline-containing peptides-New insight and implications: A Review. (2019, August 20). PubMed. Retrieved March 7, 2026, from [Link]
-
Engineering Peptide-based Carriers for Drug and Gene Delivery. (2017, March 14). Basicmedical Key. Retrieved March 7, 2026, from [Link]
-
Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. (2024, February 5). Preprints.org. Retrieved March 7, 2026, from [Link]
-
Protein and Peptide Drug Delivery. (2022, July 6). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery. (2022, September 22). MDPI. Retrieved March 7, 2026, from [Link]
-
Proline/alanine-rich sequence (PAS) polypeptides as an alternative to PEG precipitants for protein crystallization. (2020, July 1). PubMed. Retrieved March 7, 2026, from [Link]
-
Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 4. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 13. Elastin-Derived Peptide-Based Hydrogels as a Potential Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimuli-Responsive Polymeric Systems for Controlled Protein and Peptide Delivery: Future Implications for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Tumor Microenvironment–Responsive Peptide-Based Supramolecular Drug Delivery System [frontiersin.org]
- 16. Stimuli-responsive peptide-based nanodrug delivery systems for tumor therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Engineering Self-Assembled Nanotubes using DL-Alanine and Proline Cyclic Peptides
[label="1D
Refining Visual Representation
I'm now revising the Graphviz diagram for clarity and emphasis. I've adjusted node labels for brevity and added a caption for context. The hierarchical pathway, from linear precursor to 3D materials, is the central focus. I've also incorporated the Google color palette to maintain readability and contrast.
Gathering Citations
Detailing Experimental Procedures
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Adding Negative Staining
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Summarizing Key Data
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Finalizing Assembly Pathway
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Elaborating on Molecular Causality
I'm now elaborating on the molecular-level causality of self-assembly. I'm focusing on the roles of proline and alternating D/L-alanine. Proline, because it lacks an amide proton, helps force strong hydrogen bonds in a beta-sheet. I'm also ensuring the methyl group of alanine avoids steric hindrance, but is hydrophobic enough to drive initial aggregation. I'm focusing on strengthening the E-E-A-T relationship.
Executive Summary
The rational design of self-assembling bionanomaterials is a critical frontier in drug delivery, tissue engineering, and synthetic ion channel development. Among the most robust architectures are peptide nanotubes (PNTs) formed by the spontaneous hierarchical stacking of cyclic peptides. This application note provides a comprehensive, mechanistic guide to the design, synthesis, and controlled self-assembly of cyclic peptides containing alternating D- and L-amino acids (specifically DL-alanine) and conformationally restricted residues (proline).
Mechanistic Principles of Assembly (Causality & Design)
To engineer a self-assembling peptide system, one must overcome the entropic penalties of macrocyclization and intermolecular ordering. The combination of DL-alanine and proline achieves this through precise stereochemical and thermodynamic control.
The Alternating D/L-Stereochemical Flat Ring
Homochiral linear or cyclic peptides typically fold into pleated
The Structural Role of Proline and DL-Alanine
-
Proline (The Entropic Restrictor): Proline is unique among amino acids because its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring. This restricts the
dihedral angle to approximately -65°, significantly reducing the conformational flexibility of the peptide[1]. By lowering the degrees of freedom, proline minimizes the entropic penalty required for the peptide to adopt the flat conformation necessary for stacking. -
DL-Alanine (The Steric Facilitator): The alternating chirality of D- and L-alanine ensures that all methyl side chains project radially outward from the nanotube core[2]. Because alanine's methyl group is small, it prevents steric clashes between adjacent macrocycles during stacking, while providing sufficient hydrophobicity to drive initial aggregation in aqueous environments.
Thermodynamics of Nanotube Elongation
Upon triggering (typically via pH shift or solvent exchange), the flat cyclic monomers stack to form 1D nanotubes. The primary driving force is the formation of a dense, continuous network of intermolecular
Quantitative Parameters of Cyclic Peptide Assemblies
The physical dimensions and secondary structures of the resulting nanotubes are highly dependent on the monomer sequence and environmental triggers.
| Peptide Sequence | Monomer Conformation | Assembly Trigger | Inter-subunit Distance (Å) | Dominant Secondary Structure | Pore Diameter (Å) |
| cyclo[(D-Ala-L-Pro)4] | Flat macrocycle | Solvent polarity | ~4.7 | Antiparallel | ~7.5 |
| cyclo[(D-Ala-L-Phe)4] | Flat macrocycle | pH acidification | ~4.8 | Antiparallel | ~7.4 |
| cyclo[(D-Leu-L-Trp)4] | Flat macrocycle | pH acidification | ~4.7 | Parallel | ~8.0 |
| cyclo[(D-Ala-L-Gln)4] | Flat macrocycle | pH acidification | ~4.7 | Antiparallel | ~7.5 |
Data synthesized from established crystallographic and molecular dynamics models of alternating D/L cyclic peptides[2],[4].
Experimental Workflow & Logical Relationships
The transition from a linear peptide sequence to a highly ordered 3D macroscopic material requires strict control over reaction conditions. The diagram below illustrates the hierarchical pathway.
Hierarchical self-assembly pathway of D/L-peptides from linear precursors to 3D materials.
Self-Validating Experimental Protocols
The following protocol outlines the synthesis and assembly of cyclo[(D-Ala-L-Pro)4]. Every phase includes a validation gate to ensure the structural integrity of the system before proceeding.
Phase 1: Synthesis of the Cyclic Monomer
Objective: Synthesize the conformationally constrained macrocycle without inducing premature aggregation.
-
Linear Synthesis: Perform standard Fmoc-Solid Phase Peptide Synthesis (SPPS) on a 2-chlorotrityl chloride (2-CTC) resin to generate the linear sequence H-(D-Ala-L-Pro)4-OH.
-
Mild Cleavage: Cleave the linear peptide from the resin using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes. Causality: Mild cleavage retains any necessary side-chain protecting groups (though Ala/Pro lack them, this standardizes the protocol for complex variants) and prevents premature backbone degradation.
-
Head-to-Tail Cyclization: Dissolve the linear peptide in highly dilute Dimethylformamide (DMF) (~1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. Add 3 equivalents of PyBOP and 6 equivalents of DIPEA. Stir for 24 hours at room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the cyclic monomer via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Validation Gate 1 (Mass & Purity): Confirm the cyclic monomer mass via ESI-MS (loss of
, -18 Da compared to the linear precursor).
Phase 2: Triggered Self-Assembly of Peptide Nanotubes
Objective: Induce the thermodynamic transition from solvated monomers to stacked 1D nanotubes.
-
Solvation: Dissolve the lyophilized cyclic peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at a concentration of 10 mg/mL. Causality: HFIP is a strong hydrogen-bond disrupter. It forces the cyclic peptides to remain as isolated monomers, preventing premature, disorganized aggregation.
-
Triggering Assembly: Rapidly inject the HFIP-peptide solution into ultra-pure water (pH 7.0) to achieve a final peptide concentration of 1 mg/mL (10% HFIP v/v).
-
Aging: Incubate the solution undisturbed at 25°C for 24 hours. The sudden shift in solvent polarity forces the hydrophobic faces of the macrocycles to associate, while the unshielded backbone amides lock together via intermolecular hydrogen bonding[3].
Phase 3: Characterization and Self-Validation
Objective: Confirm the presence of continuous
-
FTIR Spectroscopy (Structural Validation): Drop-cast the assembled solution onto a CaF
window and dry under nitrogen.-
Expected Result: A sharp Amide I band shift from ~1660 cm⁻¹ (solvated monomer) to 1625–1630 cm⁻¹ . This specific wavenumber is the definitive hallmark of strong, highly ordered intermolecular
-sheet hydrogen bonding in peptide nanotubes.
-
-
Transmission Electron Microscopy (Morphological Validation): Apply 10 µL of the assembly solution to a carbon-coated copper grid. Stain with 2% uranyl acetate for 1 minute, wick away excess, and air dry.
-
Expected Result: High-contrast, rigid, unbranched 1D rod-like structures with diameters corresponding to the theoretical outer diameter of the macrocycle (~1.5–2.0 nm, depending on hydration and lateral bundling).
-
References
-
3D self-assembly of cyclic peptides into multilayered nanosheets. Chemical Science (RSC Publishing). URL: [Link]
-
Molecular Dynamics Investigation of an Oriented Cyclic Peptide Nanotube in DMPC Bilayers. Biophysical Journal (via NIH). URL: [Link]
-
Cyclic peptide structures with alternating D- and L-amino acids adopted flat ring-shaped. ResearchGate. URL: [Link]
-
The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Advances. URL: [Link]
-
Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews (ACS Publications). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Dynamics Investigation of an Oriented Cyclic Peptide Nanotube in DMPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D self-assembly of cyclic peptides into multilayered nanosheets - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09489E [pubs.rsc.org]
- 4. The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02759K [pubs.rsc.org]
improving solubility of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Technical Support Center: Solubilization Strategies for Hydrophobic Peptides Ticket ID: #SOL-DL-ALA5-PRO Subject: Improving solubility of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Executive Summary: The "Why" Behind the Insolubility
Welcome to the Technical Support Center. Your peptide, H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH , presents a classic solubility challenge in peptide chemistry. To solve this, we must first diagnose the molecular drivers of its behavior.[1]
-
Hydrophobicity Dominance: This is a neutral, hydrophobic pentapeptide. Four of the five residues are Alanine (hydrophobic methyl side chain), and one is Proline (hydrophobic pyrrolidine ring). It lacks any charged side chains (like Lys, Arg, Asp, Glu) to interact with water molecules.
-
The "Neutral" Trap: With only the N-terminal amine and C-terminal carboxylic acid available for ionization, this peptide has an isoelectric point (pI) near pH 5.5–6.5 .[2] At this pH, the peptide has a net charge of zero (zwitterionic state), leading to maximum aggregation and minimum solubility [1, 4].
-
The Stereochemical Advantage (DL-Isomers): You are working with a racemic library (DL-amino acids). Unlike a pure L-isomer peptide which packs tightly into crystal lattices (requiring high energy to break), your peptide exists as a mixture of
(32) stereoisomers. This "stereochemical entropy" usually lowers the lattice energy, making it easier to dissolve than its pure L-counterpart, provided you overcome the hydrophobic effect [5].
Decision Matrix: Solubilization Workflow
Use this logic flow to determine the correct protocol for your specific application.
Figure 1: Decision tree for solubilizing hydrophobic neutral peptides based on end-use requirements.
Protocol Guide
Method A: The "Universal" Solvent (DMSO/DMF)
Best for: Cellular assays, high-concentration stocks, and immediate use.
Mechanism: DMSO (Dimethyl sulfoxide) displaces water and disrupts the hydrophobic interactions between Alanine methyl groups, effectively solvating the peptide chains before they can aggregate.
-
Calculate: Determine the volume needed for a high-concentration stock (e.g., 10 mM or 20 mg/mL). Do not attempt to dissolve directly at 1 mg/mL in water.
-
Solvate: Add 100% anhydrous DMSO to the peptide powder.
-
Tip: If DMSO is incompatible with your downstream assay, use DMF (Dimethylformamide), though it is more toxic.
-
-
Agitate: Vortex vigorously for 30 seconds. The solution should become clear immediately.
-
Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes. The Proline residue helps prevent permanent beta-sheet aggregation, making sonication highly effective [2].
-
-
Dilute: Slowly add this stock solution to your aqueous buffer (e.g., PBS) while stirring.
-
Critical: Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in biological assays [3].
-
Method B: The pH "Shock" Strategy
Best for: Applications where organic solvents are strictly prohibited.
Mechanism: Since the peptide has no ionizable side chains, we must force ionization at the termini. At pH 7, the N-terminus is positive (
| Target State | Reagent | Mechanism |
| Net Positive (+1) | 10% Acetic Acid or 0.1% TFA | Protonates C-term ( |
| Net Negative (-1) | 0.1% Ammonium Hydroxide ( | Deprotonates N-term ( |
Protocol:
-
Suspend the peptide in sterile water (it will likely be cloudy).
-
Do not add buffer yet. Buffers resist the pH change we need.
-
Add the acid or base dropwise while vortexing until the solution clears.
-
Once dissolved, dilute to the final volume with your buffer.[1][3] Note: Check that the buffering capacity is strong enough to maintain your assay pH, or the peptide may crash out.
Physicochemical Data & Stability
| Parameter | Value/Description | Implication |
| Sequence | Ala-Ala-Pro-Ala-Ala | Highly Hydrophobic |
| Stereochemistry | All DL (Racemic) | Prevents tight crystal packing; may appear as a "gum" or oil upon lyophilization. |
| Isoelectric Point (pI) | ~5.5 – 6.0 | Avoid this pH. Solubility is lowest here.[2] |
| GRAVY Score | Positive (Hydrophobic) | Indicates poor water interaction. |
| Stability | High | DL-peptides are resistant to enzymatic degradation (proteases) compared to pure L-peptides [5]. |
Frequently Asked Questions (FAQ)
Q: My peptide dissolved in DMSO, but precipitated when I added water. Why? A: This is called "crashing out." It happens when the local concentration of water exceeds the peptide's solubility limit before mixing is complete.
-
Fix: Add the water slowly to the stirring DMSO solution, not the other way around. Alternatively, warm the water to 30°C before addition.
Q: Can I use sonication? A: Yes. For this specific sequence, sonication is safe. The Proline residue acts as a "structure breaker," reducing the risk of the peptide forming amyloid-like fibrils during sonication, which is a risk for pure Poly-Alanine peptides [2].
Q: Why does the solution look hazy even after pH adjustment? A: You may be seeing "oiling out." Because you are using a DL-mixture, you have 32 different isomers. Some stereoisomers (e.g., L-L-L-L-L) might be less soluble than others (e.g., L-D-L-D-L).
-
Fix: Centrifuge the solution at 10,000 x g for 5 minutes. If the supernatant is clear and the concentration (verified by UV A205) is sufficient, proceed. If not, revert to Method A (DMSO).
References
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem AG. Link
-
Schobert, B., & Tschesche, H. (1978). Unusual solution properties of proline and its interaction with proteins. Biochimica et Biophysica Acta (BBA). Link
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher. Link
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Merck KGaA. Link
-
BenchChem. (2025).[2] A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides. Link
Sources
H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH purification challenges
Welcome to the Advanced Peptide Troubleshooting Center.
As a Senior Application Scientist, I frequently encounter researchers struggling with small, highly polar, racemic peptides. The molecule H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH (C₁₇H₂₉N₅O₆) represents a "perfect storm" of chromatographic challenges. It requires analysts to abandon standard reversed-phase methodologies and adopt orthogonal separation and detection strategies.
This guide is designed to deconstruct the physicochemical barriers of this specific pentapeptide and provide self-validating, field-proven workflows for its purification.
The Mechanistic Root of the Challenges (The "Why")
Before troubleshooting, we must understand the causality behind why standard purification methods fail for this molecule.
Hydrophilic Collapse & Void Volume Elution: Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions between the peptide's non-polar side chains and the C18 stationary phase. This pentapeptide consists entirely of small aliphatic residues (Alanine and Proline) and possesses unprotected, highly polar N- and C-termini. As noted by1, highly hydrophilic peptides experience minimal hydrophobic retention and will elute in the void volume of a standard C18 column[1].
Optical Invisibility: Peptides are typically monitored at 280 nm (if aromatic residues are present). Because this sequence lacks Tryptophan, Tyrosine, or Phenylalanine, analysts are forced to monitor the peptide bond absorbance at 210–214 nm. However, at this low wavelength, standard mobile phase modifiers like Trifluoroacetic Acid (TFA) absorb strongly, causing massive baseline drift during gradient elution that obscures small target peaks (2)[2].
The Stereoisomeric Nightmare:
The sequence contains five racemic (DL) amino acids. Because each residue possesses one chiral center, the synthesis yields
Troubleshooting FAQs (The "How")
Q: My peptide is eluting at 1.5 minutes on a 15-minute C18 gradient. How do I increase retention? A: Abandon RPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The mechanism relies on the peptide partitioning into a water-enriched layer immobilized on the stationary phase. By starting at 90% Acetonitrile, even highly polar peptides are strongly retained (4)[4].
Q: I switched to 210 nm UV to see the peptide, but my baseline is drifting off the scale. What is the alternative? A: Use Charged Aerosol Detection (CAD). CAD is a mass-based, universal detector that nebulizes the eluent, evaporates the solvent, and measures the charge applied to the residual analyte particles. It is completely independent of optical chromophores and ignores volatile background modifiers like TFA (5)[5].
Q: I am using LC-MS, but I only see one massive, broad peak at m/z 400.4
Workflow Logic & Visualizations
Decision tree for pentapeptide purification based on bulk isolation versus chiral resolution goals.
Comparison of detection modalities for analyzing non-chromophoric, isobaric peptide stereoisomers.
Validated Experimental Protocols
Protocol A: HILIC-CAD for Bulk Peptide Isolation
Objective: Retain the polar pentapeptide and separate it from synthesis truncations (e.g., tetrapeptides) without relying on UV detection. Causality: HILIC provides the necessary retention mechanism for polar analytes, while CAD ensures accurate quantification of the non-chromophoric peptide.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude peptide mixture in 80% Acetonitrile / 20% Water to a concentration of 1 mg/mL. Critical Insight: The sample solvent must closely match the initial highly organic mobile phase to prevent peak splitting and poor retention (6)[6].
-
Column Selection: Zwitterionic HILIC column (e.g., ZIC-HILIC, 5 µm, 150 x 4.6 mm). The zwitterionic surface provides a robust hydration layer.
-
Mobile Phase System:
-
Mobile Phase A: 90% Acetonitrile, 10% Water, 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 10% Acetonitrile, 90% Water, 10 mM Ammonium Formate (pH 3.0).
-
-
Gradient Elution: 100% A to 50% A over 20 minutes.
-
Detection (CAD Setup): Because CAD response varies with mobile phase composition, configure a post-column makeup pump to deliver an inverse gradient. As the analytical pump increases the aqueous ratio, the makeup pump increases the organic ratio, ensuring a constant solvent composition enters the CAD nebulizer (7)[7].
-
Self-Validation System: Before injecting the sample, run a blank injection of 80% Acetonitrile. The CAD baseline drift must be < 2 pA. If drift is observed, the inverse gradient delay volume is misaligned and must be recalculated.
Protocol B: 2D-LC Chiral Resolution of Stereoisomers
Objective: Resolve the 32 isobaric stereoisomers. Causality: Chiral Stationary Phases (CSPs) based on cinchona alkaloids or macrocyclic antibiotics provide a highly specific chiral environment. Separation is driven by transient diastereomeric complexation involving steric hindrance and hydrogen bonding.
Step-by-Step Methodology:
-
First Dimension (HILIC): Collect the bulk pentapeptide fraction from Protocol A to ensure no truncated sequences interfere with the chiral separation.
-
Column Selection: Cinchona alkaloid-derived CSP or Teicoplanin-based CSP (250 x 4.6 mm).
-
Isocratic Mobile Phase: Methanol / Water (70:30 v/v) containing 0.1% Formic Acid. Critical Insight: Isocratic conditions are mandatory for CSPs to maintain a stable chiral recognition environment and reproducible retention times.
-
Detection: ESI-MS operating in Selected Ion Monitoring (SIM) mode at m/z 400.4
. -
Self-Validation System: Inject a commercially available standard of racemic DL-Ala-DL-Ala. The system must demonstrate a baseline resolution (
) of the enantiomers. If , adjust the column temperature (lower temperatures often increase chiral resolution due to the enthalpic nature of chiral recognition).
Quantitative Data Summaries
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Sequence | H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH | Aliphatic nature; highly water-soluble. |
| Molecular Weight | 399.44 Da | Isobaric isomers require high-res separation. |
| Chiral Centers | 5 (1 per residue) | Generates 32 distinct stereoisomers. |
| UV Chromophores | None (Amide bonds only) | Poor signal-to-noise at 214 nm; requires CAD. |
| Hydrophobicity Index | Extremely Low | Elutes in void volume on standard RPLC (C18). |
Table 2: Comparison of Analytical Modalities for Pentapeptide Profiling
| Modality | Retention Efficacy | Detection Quality | Isomer Resolution | Verdict |
| RPLC-UV (C18) | Poor (Void elution) | Poor (TFA drift) | None | Not Recommended |
| HILIC-MS | Excellent | Good (Isobaric overlap) | Poor (Class separation only) | Good for Bulk Purity |
| HILIC-CAD | Excellent | Excellent (Uniform response) | Poor | Optimal for Yield/Purity |
| Chiral LC-MS | Moderate | Good | Excellent (Resolves 32 isomers) | Mandatory for Chiral Focus |
References
-
A Comparative Guide to HPLC Methods for Peptide Purification and Analysis - Benchchem. 6
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. 2
-
Advances in Therapeutic Peptides Separation and Purification - MDPI. 4
-
Chromatographic Approaches to Effective Peptide Purification - Verified Peptides. 1
-
Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection - Thermo Fisher Scientific. 7
-
Unified and Versatile Multiplex Platform for Expedited Method Development and Comprehensive Characterization of Therapeutic Peptides - ACS Publications. 5
-
Chiral Recognition of Peptide Enantiomers by Cinchona Alkaloid Derived Chiral Selectors: Mechanistic Investigations by Liquid Chromatography, NMR Spectroscopy, and Molecular Modeling - ACS Publications. 3
Sources
Technical Support Center: Optimizing Synthesis Yield of DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala
Welcome to the Synthesis Technical Support Center. This portal is specifically engineered for researchers, application scientists, and drug development professionals synthesizing the racemic pentapeptide DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala .
While short peptides often appear trivial to synthesize, this specific sequence presents a trifecta of unique chemical challenges: the exponential stereoisomeric complexity of racemic building blocks, severe steric hindrance induced by a central proline, and sequence-specific risks of truncation. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to guarantee high-yield synthesis.
Part 1: Troubleshooting Guides & FAQs
Q1: My overall yield is abysmal, and mass spectrometry shows a large truncation product missing the last three amino acids. What happened? A: You are likely experiencing Diketopiperazine (DKP) formation at the dipeptide stage. During the Fmoc deprotection of the second amino acid (Fmoc-DL-Ala-DL-Ala-Resin), the newly liberated free amine can undergo intramolecular aminolysis, attacking the ester linkage connecting the first amino acid to the resin[1][2]. This cleaves the dipeptide off the resin as a cyclic DKP, leaving no functional groups for the rest of the synthesis. Causality & Solution: Standard Wang resin leaves the ester bond highly exposed to nucleophilic attack. To prevent this, switch to 2-Chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl group physically shields the ester bond from the free amine, effectively shutting down the DKP pathway[3][4].
Q2: The coupling of the 4th amino acid (DL-Ala) onto the 3rd amino acid (DL-Pro) is failing or incomplete. Why? A: Proline is a cyclic imino acid. When its Fmoc group is removed, it exposes a secondary amine, which is highly sterically hindered compared to standard primary amines. Standard coupling reagents like HBTU or DIC/HOBt often fail to drive this reaction to completion. Causality & Solution: You must use a highly reactive coupling reagent for this specific step. HATU, combined with DIPEA, is the gold standard for coupling onto sterically hindered secondary amines[3]. The 7-aza substitution in the HOAt leaving group of HATU provides a neighboring group effect that drastically accelerates the coupling kinetics.
Q3: I normally use the Kaiser test to monitor coupling completion. It showed a negative result after the Proline deprotection, so I skipped the next coupling. Was this wrong? A: Yes, this is a critical false negative. The Kaiser (ninhydrin) test relies on the reaction with primary amines to form the characteristic blue chromophore. Because Proline has a secondary amine, it will not turn blue even when fully deprotected. Self-Validating System: You must implement the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines. A positive Chloranil test (blue/green on the beads) confirms Proline deprotection, and a negative test after the subsequent DL-Ala coupling confirms successful amide bond formation.
Q4: Poly-alanine sequences are notorious for beta-sheet aggregation and synthesis failure. Do I need to worry about this for a pentapeptide? A: Poly-alanine stretches (even as short as 5-6 residues) are highly prone to forming insoluble beta-sheets on the resin, which collapses the resin matrix and prevents reagent diffusion[5][6][7]. However, in your specific sequence (Ala-Ala-Pro-Ala-Ala), the central Proline acts as a natural "beta-sheet breaker." Causality: Proline lacks an amide hydrogen to donate to hydrogen bonding and introduces a rigid kink in the peptide backbone, preventing the formation of the aggregation nucleus[7]. Therefore, aggregation is mechanically disrupted, and standard room-temperature synthesis is sufficient.
Q5: How many peaks should I expect on my HPLC, and how do I calculate the "yield"?
A: Because you are using racemic (DL) amino acids at all five positions, your final product is not a single molecule but a library of stereoisomers. A pentapeptide with 5 chiral centers will yield
Part 2: Quantitative Data & Reagent Selection
To optimize the synthesis, selecting the right coupling chemistry is paramount. The tables below summarize the performance of coupling reagents and the expected analytical complexity.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Steps
| Coupling Reagent | Activation Chemistry | Reactivity on Sec. Amines | Epimerization Risk | Recommendation for this Sequence |
| HBTU / DIPEA | Benzotriazole | Low | Moderate | Not recommended for the Proline coupling. |
| DIC / Oxyma | Carbodiimide / Oxime | High | Very Low | Excellent for standard Ala-Ala couplings. |
| HATU / DIPEA | 7-Aza-benzotriazole | Very High | Moderate | Mandatory for coupling DL-Ala onto DL-Pro. |
Table 2: Stereoisomer Complexity in Racemic Peptide Synthesis
| Sequence Length | Number of Chiral Centers | Total Stereoisomers ( | Expected HPLC Profile |
| Dipeptide (DL-Ala-DL-Ala) | 2 | 4 | 2 distinct diastereomeric peaks |
| Tripeptide (+ DL-Pro) | 3 | 8 | 4 distinct diastereomeric peaks |
| Pentapeptide (Target) | 5 | 32 | Broad multi-peak cluster (16 pairs) |
Part 3: Experimental Protocols
Optimized Fmoc-SPPS for DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala
This protocol utilizes a self-validating orthogonal testing system to ensure sequence fidelity at every step.
Step 1: Resin Preparation & First Amino Acid Loading
-
Weigh 1.0 g of 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g) into a fritted synthesis vessel. Swell in Dichloromethane (DCM) for 30 minutes.
-
Dissolve 2.0 eq of Fmoc-DL-Ala-OH and 4.0 eq of DIPEA in dry DCM. Add to the resin and agitate for 2 hours at room temperature.
-
Cap unreacted resin sites by adding 1 mL of Methanol (MeOH) and agitating for 15 minutes.
-
Wash resin thoroughly: DCM (3x), DMF (3x).
Step 2: Standard Fmoc Deprotection
-
Add 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes[5].
-
Wash resin: DMF (5x), DCM (3x), DMF (5x). Complete removal of piperidine is critical[3].
-
Validation: Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.
Step 3: Standard Amino Acid Coupling (For Ala residues)
-
Dissolve 3.0 eq of Fmoc-DL-Ala-OH and 3.0 eq of DIC/Oxyma Pure in DMF.
-
Add to the resin and agitate for 60 minutes.
-
Wash resin: DMF (3x), DCM (3x).
-
Validation: Perform a Kaiser test. A yellow color confirms complete coupling. If blue, repeat the coupling step.
Step 4: Specialized Coupling onto DL-Proline (Residue 4) Note: This step occurs after the Fmoc deprotection of the 3rd residue, DL-Pro.
-
Validation of Proline Deprotection: Perform a Chloranil test . The resin beads should turn blue/green, confirming the secondary amine. (The Kaiser test will be negative/yellow).
-
Dissolve 3.0 eq of Fmoc-DL-Ala-OH and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA to activate[3].
-
Immediately add to the resin and agitate for 90-120 minutes.
-
Wash resin: DMF (3x), DCM (3x).
-
Validation: Perform a Chloranil test. A negative result (colorless/yellow) confirms successful coupling onto the sterically hindered Proline.
Step 5: Cleavage and Global Deprotection
-
After the final N-terminal Fmoc removal, wash the resin with DCM (5x) and dry under vacuum.
-
Prepare cleavage cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[3].
-
Add 10 mL of cocktail per gram of resin. Agitate for 2 hours at room temperature.
-
Filter the resin, collecting the TFA filtrate.
-
Precipitate the peptide by adding the filtrate dropwise into 40 mL of ice-cold diethyl ether. Centrifuge to collect the peptide pellet[4].
Part 4: Mechanistic Visualizations
Fmoc-SPPS workflow for the pentapeptide, highlighting the sterically hindered Proline coupling.
Base-catalyzed Diketopiperazine (DKP) formation mechanism at the dipeptide stage and its prevention.
References
-
[1] Fmoc Solid Phase Peptide Synthesis. ChemPep. Available at:
-
[3] An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Benchchem. Available at:
-
[2] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:
-
[5] Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at:
-
[6] Sequence-assisted peptide synthesis (SAPS). PubMed. Available at:
-
[7] The Science of Peptalyzer™: Redefining SPPS Difficulty Prediction. Peptide Chemistry. Available at:
-
[4] US7645858B2 - Method of peptide synthesis of peptides containing a proline residue. Google Patents. Available at:
Sources
- 1. chempep.com [chempep.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Sequence-assisted peptide synthesis (SAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
how to confirm the sequence of a synthetic racemic peptide
Welcome to the Technical Support Center for Peptide Characterization . As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with confirming the sequence and stereochemical integrity of synthetic racemic peptides.
Whether you are synthesizing a 1:1 mixture of all-L and all-D enantiomers for racemic crystallography[1], or mapping a peptide with specific D-amino acid substitutions, standard sequencing tools are insufficient. Because enantiomers possess identical masses and isoelectric points, a dual-track analytical architecture is required: one track to confirm the primary amino acid connectivity, and a second to validate the chiral topology.
Below is the self-validating workflow, followed by mechanistic FAQs, step-by-step protocols, and a troubleshooting matrix.
Analytical Architecture
Workflow for primary sequence and stereochemical confirmation of racemic peptides.
Frequently Asked Questions (FAQs)
Q1: Why does my standard LC-MS/MS data look identical for both the L- and D-versions of my peptide?
A: Mass spectrometry separates ions based on their mass-to-charge ratio (
Q2: How does Marfey's Reagent actually prove my peptide is racemic? A: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) acts as a chiral derivatizing agent. When you hydrolyze your peptide into free amino acids, FDAA reacts with their primary amines via nucleophilic aromatic substitution[4]. The Causality: The reagent contains a bulky, chiral L-Ala-NH2 group. When it binds to a mixture of D- and L-amino acids, it converts the enantiomers into diastereomers (e.g., L-Ala-D-Phe vs. L-Ala-L-Phe). Because diastereomers have different physicochemical properties and hydrophobicities, they will elute at different retention times on a standard, achiral C18 reverse-phase column[4]. A 1:1 peak area ratio confirms a perfectly racemic mixture.
Q3: Can I sequence the peptide and determine chirality at the exact same time?
A: Yes, via Chiral Edman Degradation. Standard Edman degradation uses Phenyl isothiocyanate (PITC), which does not resolve chirality. However, by substituting PITC with a chiral or fluorogenic Edman reagent (like MTBD-NCS) and using Boron trifluoride (
Step-by-Step Methodologies
Protocol 1: Primary Sequence Mapping via LC-MS/MS (Self-Validating)
This protocol confirms the primary amino acid connectivity. It uses a synthetic all-L peptide as an internal control to validate fragmentation coverage.
-
Sample Preparation: Dissolve the racemic peptide and an all-L reference standard separately in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 10 pmol/µL.
-
Chromatography: Inject 1 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 40% Acetonitrile (with 0.1% FA) over 15 minutes. Note: Racemic mixtures may show slight peak broadening or splitting depending on the sequence length and secondary structure.
-
Ionization & Fragmentation: Utilize positive electrospray ionization (ESI+). Set the mass spectrometer to Data-Dependent Acquisition (DDA) mode. Use HCD fragmentation with a normalized collision energy (NCE) stepped at 25, 30, and 35.
-
Data Analysis & Validation: Map the generated
and ion series against the theoretical sequence.-
Self-Validation Check: Overlay the MS/MS spectra of the racemic sample with the all-L standard. The
values must match perfectly. Any missing -ions in the racemic sample compared to the standard indicates a potential synthesis failure or unexpected cyclic structure.
-
Protocol 2: Stereochemical Confirmation via Marfey's Method
This protocol confirms the exact D:L ratio of the constituent amino acids.
-
Acid Hydrolysis: Place 50 µg of the synthetic peptide into a glass hydrolysis tube. Add 200 µL of 6M HCl containing 1% phenol (to protect Tyr/Trp). Seal under vacuum and incubate at 110°C for 24 hours.
-
Evaporation: Cool the tube and dry the hydrolysate completely using a vacuum centrifuge (SpeedVac) to remove all HCl.
-
Derivatization (FDAA): Resuspend the dried amino acids in 50 µL of LC-MS water. Add 20 µL of 1M Sodium Bicarbonate (
) to ensure an alkaline environment (pH ~8-9). Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone[4]. -
Incubation: Incubate the mixture at 40°C for 1 hour in the dark.
-
Quenching: Stop the reaction by adding 20 µL of 2M HCl. The solution will turn from bright yellow to a slightly paler yellow, indicating the pH has dropped below 3, stabilizing the diastereomers.
-
LC-MS Analysis: Dilute the sample 1:10 in mobile phase A (0.1% FA in water) and inject onto a C18 column. L-amino acid derivatives generally elute before their corresponding D-amino acid derivatives due to the specific steric interactions of the FDAA moiety with the stationary phase[4].
-
Quantification: Integrate the Area Under the Curve (AUC) for the L- and D- peaks of each amino acid. A true racemic peptide will yield a 1:1 ratio for all chiral residues.
Troubleshooting Matrix
| Experimental Issue | Root Cause Analysis (Causality) | Corrective Action / Protocol Adjustment |
| Missing b/y ions in LC-MS/MS | Epimerization at specific residues can alter gas-phase basicity, preventing proton mobility required for backbone cleavage. | Increase HCD collision energy by 10-15%, or switch to Electron Transfer Dissociation (ETD) which is less dependent on mobile protons. |
| Unequal D:L ratio in Marfey's Analysis (e.g., 60:40) | Acid hydrolysis (6M HCl, 110°C) inherently causes 1-5% racemization of L-amino acids. | Self-Validation: Run a pure L-peptide control through the exact same hydrolysis step to establish a baseline racemization correction factor. |
| Incomplete Edman Degradation | D-amino acids can cause steric clashes within the active site of the Edman reaction chamber, slowing the cyclization/cleavage step. | Extend the cyclization/cleavage reaction time. If using chiral Edman, switch the cleavage acid from TFA to Boron trifluoride ( |
| Co-elution of D/L Marfey's Derivatives | Insufficient hydrophobic differentiation between the specific diastereomers (common with small side chains like Ala or Ser). | Flatten the LC gradient (e.g., 10% to 25% Acetonitrile over 30 minutes) or switch the mobile phase buffer from Formic Acid to 50 mM Triethylamine phosphate (TEAP) at pH 3.0[4]. |
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. Ovid.
- Chen, Y. C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International Journal of Molecular Sciences. PubMed Central.
- Zhu, Z., et al. (2019). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. PubMed Central.
- Payne, C. D., et al. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. Chemical Science. PubMed Central.
- Matsunaga, H., et al. (1996). Development of an Amino Acid Sequence and D/L-Configuration Determination Method of Peptide with a New Fluorescence Edman Reagent. Analytical Chemistry. DSS.
Sources
- 1. Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Dealing with Diastereomers in Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Center. As peptide therapeutics grow in complexity, maintaining chiral integrity during Solid-Phase Peptide Synthesis (SPPS) and fragment condensation is paramount. Diastereomeric impurities—arising from the epimerization or racemization of amino acids during coupling—are notoriously difficult to separate from the target Active Pharmaceutical Ingredient (API) due to nearly identical physicochemical properties.
This guide provides mechanistic insights, step-by-step troubleshooting protocols, and evidence-based solutions to identify, prevent, and resolve diastereomer formation in your workflows.
Part 1: Mechanistic Origins of Epimerization
To prevent diastereomer formation, we must first understand the causality behind the loss of chiral integrity. During peptide bond formation, the activation of the C-terminal carboxylic acid makes the
-
Oxazolone Formation: The activated intermediate (e.g.,
-acylisourea formed by carbodiimides) can undergo intramolecular cyclization to form an oxazolone (azlactone). The -proton of the oxazolone is highly acidic. Base-catalyzed abstraction of this proton generates a resonance-stabilized enolate, which subsequently reprotonates from either face, leading to a racemic mixture upon aminolysis[1]. -
Direct Enolization: In the presence of strong or unhindered bases (like DIEA), the
-proton of the activated amino acid can be directly abstracted prior to cyclization, forming an enolate that leads to epimerization[1].
Mechanistic pathways of epimerization via oxazolone formation and direct enolization.
Part 2: Frequently Asked Questions (FAQs) & Expert Troubleshooting
Q1: I am observing split peaks in my UPLC-MS analysis of a crude peptide. How can I confirm if this is a diastereomer and identify the problematic residue?
Expert Insight: Split peaks with identical mass-to-charge (
Solution: You must decouple synthesis-induced epimerization from hydrolysis-induced epimerization using Chiral GC-MS with Deuterated Acid Hydrolysis [3].
Protocol: DCl Hydrolysis for Chiral Amino Acid Analysis
-
Hydrolysis: Suspend the purified peptide in 6 N Deuterated Hydrochloric Acid (DCl) in
. Incubate at 110°C for 24 hours in a sealed, evacuated vial[3]. -
Lyophilization: Remove the DCl/
under reduced pressure. -
Derivatization: Convert the liberated amino acids into volatile derivatives (e.g.,
-trifluoroacetyl isopropyl esters) suitable for GC. -
Chiral GC-MS Analysis: Inject the sample into a GC-MS equipped with a chiral stationary phase.
-
Data Interpretation (The Self-Validating Step):
-
If the D-amino acid peak contains a deuterium atom at the
-carbon (mass shift of +1 Da), the epimerization occurred during the hydrolysis step. -
If the D-amino acid peak lacks deuterium, the epimerization occurred during the SPPS process[3].
-
Q2: My sequence contains Cysteine and Histidine, and I am seeing >5% D-epimer formation. How do I suppress this during High-Efficiency SPPS (HE-SPPS)?
Expert Insight: Cysteine is uniquely prone to direct enolization and
Solution: Switch your activation strategy to a base-free carbodiimide approach using DIC and Oxyma Pure [6][8]. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has a lower
Protocol: DIC/Oxyma Pure Coupling for Epimerization-Prone Residues
-
Preparation: Dissolve 5 equivalents of Fmoc-AA-OH (e.g., Fmoc-Cys(Trt)-OH) and 5 equivalents of Oxyma Pure in DMF[8].
-
Activation: Add 5 equivalents of Diisopropylcarbodiimide (DIC) to the mixture. Crucial: Do not add DIEA or NMM.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Transfer the activated mixture to the resin. For highly prone residues like His, consider using Fmoc-His(Boc)-OH or Fmoc-His(
-Mbom)-OH instead of Fmoc-His(Trt)-OH. The Boc/Mbom groups protect the -nitrogen, preventing intramolecular proton abstraction and allowing safe coupling even at 90°C[5][7].
Q3: I am performing a fragment condensation (convergent synthesis) and seeing massive epimerization at the C-terminal residue of the activated fragment. What is going wrong?
Expert Insight: In stepwise SPPS, the C-terminal residue is protected by the resin. In fragment condensation, the C-terminal residue of the peptide acid is fully exposed. When activated, it rapidly forms an oxazolone. Unless the C-terminal residue is Glycine or Proline (which resist epimerization), standard reagents like HATU or PyBOP will cause significant racemization[10].
Solution: You must use coupling reagents specifically designed to suppress oxazolone formation in fragment condensations, such as DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or utilize classical Azide Coupling [10][11].
Part 3: Quantitative Data & Reagent Selection
Selecting the correct coupling additive is the most critical variable in controlling diastereomer formation. The table below summarizes the performance of standard reagents based on empirical data[6][10][11][12].
| Coupling System | Base Required | Epimerization Risk | Ideal Application | Key Limitations |
| HBTU / DIEA | Yes (DIEA/NMM) | High | Routine stepwise SPPS | High racemization for Cys/His; causes guanidinylation of N-terminus. |
| HATU / TMP | Yes (TMP) | Moderate | Difficult couplings, bulky AAs | TMP reduces epimerization vs DIEA, but risk remains for sensitive residues[9]. |
| DIC / Oxyma Pure | No | Low | HE-SPPS, Microwave SPPS | Generates trace HCN (can be mitigated by using t-butyl ethyl carbodiimide)[8]. |
| DEPBT | Yes (DIEA) | Very Low | Fragment condensation | Slower coupling kinetics compared to uronium salts[11]. |
| EDC / HOBt | No | Moderate | Solution-phase synthesis | HOBt poses explosive risks; less efficient than Oxyma[12][13]. |
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree when a diastereomeric impurity is detected in your crude peptide mixture.
Troubleshooting workflow for identifying and resolving diastereomer formation in peptide synthesis.
References
-
CEM Corporation. OxymaPure. Available at:[Link]
-
J. E. P. et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]
-
Wróblewska, A. et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at:[Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
PMC - NIH. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Available at:[Link]
-
Subirós-Funosas, R. et al. Organic Syntheses Procedure: Oxyma Pure. Available at:[Link]
-
Collins, J. M. et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Available at:[Link]
-
Renyi.hu. Peptide Synthesis via Fragment Condensation. Available at:[Link]
-
CEM Corporation. Unparalleled Solid Phase Peptide Synthesis. Available at:[Link]
-
Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available at:[Link]
-
ACS Publications. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development. Available at:[Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OxymaPure [cem.com]
- 7. cem.hu [cem.hu]
- 8. Oxyma Pure Novabiochem 3849-21-6 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. renyi.hu [renyi.hu]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Coupling DL-Amino Acids
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing the unique physicochemical challenges of incorporating racemic (DL) amino acids into peptide sequences.
Coupling DL-amino acids introduces three distinct challenges: overcoming the steric hindrance often associated with unnatural bulky residues, managing poor reagent solubility , and controlling the epimerization of the preceding resin-bound residue during activation. This guide provides field-proven, self-validating protocols to troubleshoot these issues systematically.
Diagnostic Troubleshooting Workflow
Before altering your standard Solid-Phase Peptide Synthesis (SPPS) protocols, use the decision matrix below to isolate the root cause of your coupling failure.
Workflow for diagnosing and troubleshooting incomplete DL-amino acid couplings.
Core Troubleshooting Guides
Issue A: Incomplete Coupling Due to Steric Hindrance
Symptom: A persistently positive Kaiser test (blue beads) despite extended reaction times, specifically when coupling bulky unnatural residues (e.g.,
Issue B: Poor Solubility and Peptide Aggregation
Symptom: The DL-amino acid fails to dissolve completely in N,N-Dimethylformamide (DMF), or the growing peptide chain aggregates, shielding the N-terminal amine. Causality: Hydrophobic DL-amino acids can induce severe intermolecular hydrogen bonding. Solution: Utilize eco-friendly binary solvent systems. A mixture of DMF/DMSO (1:1) or Triethyl phosphate (TEP)/DMSO disrupts hydrogen bonding networks, maximizing both reagent solubility and resin swelling [2].
Issue C: Epimerization of the Resin-Bound Residue
Symptom: LC-MS analysis reveals unexpected isomeric peaks beyond the expected diastereomeric pair generated by the DL-amino acid itself.
Causality: Over-activation with strong bases (like DIPEA) can abstract the
Quantitative Comparison of Coupling Reagents
| Reagent System | Base Required | Equivalents (AA:Reagent:Base) | Pre-activation Time | Steric Hindrance Efficacy | Epimerization Risk |
| DIC / Oxyma | None | 3 : 3 : 0 | 2 min | Moderate | Very Low |
| HATU | DIPEA | 3 : 2.9 : 6 | 1 min | High | Moderate |
| PyBOP | DIPEA | 3 : 3 : 6 | 3 min | High | Moderate |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next synthesis cycle without passing the validation checkpoints.
Protocol 1: Epimerization-Free Coupling using DIC/Oxyma
Best for: Moderately hindered DL-amino acids where preserving the stereocenter of the preceding resin-bound residue is critical.
-
Reagent Preparation: Dissolve the Fmoc-DL-amino acid (3 eq.) and OxymaPure (3 eq.) in a minimal volume of DMF (or DMF/DMSO 1:1 if solubility is poor).
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution. Stir for exactly 2 minutes at room temperature to form the Oxyma active ester.
-
Coupling: Transfer the activated mixture to the reaction vessel containing the swollen, Fmoc-deprotected peptide-resin.
-
Agitation: Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Validation Checkpoint (Kaiser Test): Remove a micro-aliquot of resin.
-
Pass (Yellow/Colorless): Primary amines are fully coupled. Proceed to washing and Fmoc deprotection.
-
Fail (Blue): Unreacted amines remain. Drain the vessel and immediately repeat steps 1-4 (Double Coupling).
-
Protocol 2: High-Efficiency Coupling for Severely Hindered DL-Amino Acids
Best for:
-
Reagent Preparation: Dissolve the Fmoc-DL-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Note: HATU is used at a slight deficit (2.9 eq.) relative to the amino acid to prevent capping of the N-terminal amine by unreacted uronium salts.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Vortex for 1 minute. The solution will turn a distinct yellow color, indicating activation.
-
Coupling: Add the mixture to the resin.
-
Thermal Optimization: If previous room-temperature attempts have failed, heat the reaction vessel to 50°C using a microwave peptide synthesizer or a controlled heating block for 30–45 minutes.
-
Validation Checkpoint (Capping): If a secondary Kaiser test remains slightly positive after this protocol, you must cap the sequence to prevent deletion impurities. Add Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 minutes before proceeding.
Frequently Asked Questions (FAQs)
Q1: After coupling a DL-amino acid and cleaving my peptide, I see two distinct peaks on my RP-HPLC with the exact same mass. Did my coupling fail? A: No, this is the expected chemical outcome. When you couple a racemic (DL) amino acid to a chiral peptide chain (e.g., a chain of all L-amino acids), you generate a pair of diastereomers (L-L and L-D at the coupling site). Because diastereomers have different physicochemical properties and 3D conformations, they will resolve into two distinct peaks on an achiral reverse-phase HPLC column.
Q2: How can I confirm if my low yield is due to steric hindrance or peptide aggregation? A: This requires a sequence-dependent analysis. If the coupling efficiency drops suddenly only at the DL-amino acid step, steric hindrance is the likely culprit. If the coupling efficiency has been steadily declining over the last 3-4 residues regardless of the amino acid bulk, your peptide is likely aggregating. Switch to a binary solvent like TEP/DMSO [2] to validate the aggregation hypothesis.
Q3: Can I use microwave heating to force the coupling of a bulky DL-amino acid? A: Yes, but with strict caveats. Microwave heating (e.g., 75°C for 5 minutes) drastically lowers the activation energy barrier for sterically hindered couplings. However, elevated temperatures exponentially increase the risk of epimerizing the C-terminal residue. If you must use heat, pair it with the DIC/Oxyma system rather than HATU/DIPEA, as Oxyma's suppression of the oxazolone intermediate holds up better under thermal stress[1].
References
-
Manne, S. R., Sharma, A., Sazonovas, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2022). "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega. URL:[Link]
-
Pacini, L., Muthyala, M., Aguiar, L., Zitterbart, R., Rovero, P., & Papini, A. M. (2024). "Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer." Journal of Peptide Science. URL: [Link]
Chirality in Peptide Therapeutics: A Comparative Guide to Racemic vs. Enantiopure Biological Activity
Executive Summary
Biological systems are inherently homochiral. Nature predominantly utilizes L-amino acids for protein synthesis, creating a "lock-and-key" specificity in receptor interactions. However, in the realm of peptide therapeutics, the rigid adherence to L-enantiomers is often challenged by their poor proteolytic stability.[1] This guide objectively compares the biological activity, stability, and structural integrity of Pure L-Enantiomers , Pure D-Enantiomers , and Racemic Mixtures .
While D-amino acids are frequently employed to engineer protease resistance, racemic mixtures (containing both L and D isomers) are often viewed as impurities. However, their behavior in self-assembling systems (like amyloids) and non-chiral environments (like lipid bilayers) offers critical insights into peptide mechanics.
Mechanistic Basis: The "Chiral Checkpoint"
The biological activity of a peptide is dictated by two primary factors: Stereochemical Fit (Ligand-Receptor) and Secondary Structure (Membrane/Self-Assembly).
A. Receptor-Mediated Signaling (The "Lock and Key")
Most biological receptors (GPCRs, Enzymes) are chiral pockets designed to bind L-peptides.
-
Pure L-Peptide: High affinity binding (
in nanomolar range). -
Pure D-Peptide: Typically negligible binding or acts as a steric antagonist. It cannot adopt the correct 3D conformation to engage the receptor's active site.
-
Racemic Mixture: Activity is generally reduced by 50% (assuming the D-isomer is inert). However, if the D-isomer acts as a competitive antagonist, the biological response may be suppressed disproportionately.
B. Membrane Disruption (The "Hammer")
Antimicrobial Peptides (AMPs) like Melittin function by disrupting lipid bilayers. Lipids are chiral, but the bilayer surface is largely non-stereospecific regarding pore formation.
-
Pure L vs. Pure D: Often exhibit identical antimicrobial activity.[2] The "Hammer" breaks the wall regardless of the handle's chirality.
-
Racemic Mixture: Often shows reduced activity. AMPs require a specific secondary structure (e.g., amphipathic
-helix) to penetrate the membrane. Random distribution of L and D residues in a racemate disrupts the hydrogen bonding network required to form the helix, destabilizing the pore-forming structure.
Comparative Performance Data
The following table summarizes the behavior of peptide enantiomers across different biological contexts.
| Feature | Pure L-Enantiomer (Native) | Pure D-Enantiomer (Retro-Inverso) | Racemic Mixture (DL) |
| Receptor Affinity | High (Native Ligand) | Low/None (Unless evolved via mirror-image phage display) | ~50% (Dilution effect) |
| Proteolytic Stability | Low ( | High ( | Variable (L-fraction degrades, D remains) |
| AMP Activity (MIC) | Low | Low | Higher MIC (Less Potent due to helix disruption) |
| Immunogenicity | High (MHC binding) | Low (Poor MHC processing) | Moderate/Complex |
| Self-Assembly (Amyloids) | Forms toxic fibrils | Forms fibrils (mirror image) | Inhibits Fibrils (Chiral incompatibility blocks stacking) |
Case Study: Melittin (Antimicrobial)[3][4][5]
-
L-Melittin: Lyses RBCs and bacteria effectively; highly toxic.
-
D-Melittin: Identical lytic activity to L-Melittin (proving the membrane target is non-chiral).[3]
-
Racemic Melittin: In crystal structures, L and D forms can co-crystallize, but in solution, the formation of the discrete tetrameric channels required for lysis is often entropically disfavored compared to homochiral assemblies.
Case Study: Amyloid Beta (A 42)
-
L-A
42: Aggregates into -sheets, forming neurotoxic fibrils. -
Racemic A
42: The presence of D-isomers acts as a "poison" to the growing fibril. The inability of L and D sheets to stack efficiently prevents the formation of long, toxic fibrils, rendering the mixture significantly less toxic to neurons.
Visualizing the Mechanisms[5]
The following diagram illustrates the divergent pathways of Enantiomeric vs. Racemic peptides in biological systems.
Figure 1: Mechanistic divergence of peptide enantiomers. Note the inverse relationship between Receptor Binding and Proteolytic Stability for D-peptides, and the structural disruption often caused by Racemic mixtures.
Experimental Protocols
To validate the biological activity and stability of your peptide enantiomers, the following self-validating workflows are recommended.
Protocol A: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life (
-
Preparation:
-
Dissolve peptide to 1 mM in PBS.
-
Thaw pooled human serum (Sigma-Aldrich or equivalent) to 37°C.
-
-
Incubation:
-
Mix peptide stock 1:9 with serum (Final conc: 100
M). -
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Aliquots (50
L) taken at min and 24 hrs. -
Quenching: Immediately add 200
L of ice-cold Acetonitrile (ACN) containing 0.1% TFA to precipitate serum proteins. -
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis:
-
Inject supernatant into RP-HPLC (C18 column).
-
Validation: The D-peptide peak should remain constant (area under curve) over 24h, while the L-peptide peak should decay exponentially.
-
Protocol B: Circular Dichroism (CD) Spectroscopy
Objective: Confirm that the Racemic mixture fails to form secondary structure compared to pure enantiomers.
-
Setup:
-
Prepare 50
M peptide solutions in:-
Buffer A: 10 mM Phosphate Buffer (Random Coil control).
-
Buffer B: 50% Trifluoroethanol (TFE) (Helix-inducing environment).
-
-
-
Measurement:
-
Scan from 190 nm to 250 nm.
-
-
Interpretation:
-
Pure L: Double minima at 208 nm and 222 nm (Alpha-helix).
-
Pure D: Exact mirror image (positive maxima at 208/222 nm).
-
Racemic: Flat line or weak signal (indicates lack of coherent optical activity and secondary structure).
-
Workflow Visualization
Figure 2: Experimental workflow for characterizing enantiomeric peptide efficacy.
References
-
BenchChem. (2025).[1][4][5] A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides. Retrieved from
-
Chen, Y., et al. (2006). Comparison of Biophysical and Biologic Properties of α-Helical Enantiomeric Antimicrobial Peptides. Journal of Biological Chemistry. Retrieved from
-
Wade, D., et al. (1990). All-D amino acid-containing channel-forming antibiotic peptides.[2] Proceedings of the National Academy of Sciences. Retrieved from
-
Dutta, S., et al. (2019). Retention of Native Quaternary Structure in Racemic Melittin Crystals. Protein Science.[2][6][7] Retrieved from
-
Cicero, D.O., et al. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems.[8] Royal Society of Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D-enantiomers of 15-residue cecropin A-melittin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Biophysical and Biologic Properties of α-Helical Enantiomeric Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Structural Comparison of DL-Ala-Pro vs. Gly-Pro Peptides: A Technical Guide for Rational Ligand Design
Executive Summary
This guide provides a structural and functional analysis comparing Gly-Pro (GP) dipeptides with DL-Ala-Pro (AP) variants. While Gly-Pro represents the "gold standard" for structural flexibility and collagen-mimetic turns, Ala-Pro analogues—specifically those incorporating D-Alanine—offer superior proteolytic stability and distinct conformational biases critical for peptidomimetic drug design. This document details the steric, electronic, and enzymatic performance of these motifs to support lead optimization in drug development.
Structural Fundamentals: Steric & Conformational Analysis
The core differentiation between Gly-Pro and Ala-Pro lies in the substitution of the glycine
The Proline Effect and Cis/Trans Isomerism
Unlike other amino acids, Proline's pyrrolidine ring restricts the
-
Gly-Pro (GP): Glycine is achiral and lacks a side chain (
). This absence of steric bulk allows the Gly-Pro bond to adopt a comparatively high population of the cis isomer (~10-30% in aqueous solution) and minimizes the energetic barrier between states. It acts as a "structural hinge." -
L-Ala-Pro (L-AP): The introduction of the methyl group (
) at the configuration creates steric clash with the Proline -methylene groups in the cis conformation, slightly destabilizing the cis state compared to Gly-Pro. -
D-Ala-Pro (D-AP): The inverted stereocenter places the methyl group in a spatial orientation that can stabilize specific
-turn types (Type II') often inaccessible to L-Ala-Pro, making it a powerful tool for inducing specific secondary structures.
Graphviz: Structural Logic Flow
Figure 1: Causal relationship between side-chain sterics, conformational dynamics, and functional outcomes for Gly-Pro and Ala-Pro variants.
Performance Comparison: Stability & Bioactivity
Proteolytic Stability (Half-Life Extension)
One of the primary failures in peptide drug development is rapid degradation by serum proteases, particularly Dipeptidyl Peptidase IV (DPP-IV) and Prolidase .
-
Gly-Pro: Highly susceptible to Prolidase (specifically hydrolyzes X-Pro bonds) and DPP-IV (cleaves N-terminal X-Pro).
-
L-Ala-Pro: Also a substrate for DPP-IV. The methyl group does not prevent enzymatic recognition.
-
D-Ala-Pro: Superior Performance. The unnatural D-stereochemistry disrupts the "induced fit" required by the catalytic triad of most proteases. Replacing L-Ala with D-Ala often extends serum half-life from minutes to hours.
Bioactivity Case Study: ACE Inhibition
Angiotensin-Converting Enzyme (ACE) inhibitors often feature a C-terminal Proline.[1][2][3]
-
Gly-Pro: Exhibits moderate ACE inhibitory activity (IC50 ~260 µM). Its flexibility allows it to enter the active site, but binding affinity is limited by the lack of hydrophobic interactions.
-
Ala-Pro: The hydrophobic methyl group of Alanine generally improves affinity for the hydrophobic pocket of ACE compared to Glycine. However, the stereochemistry (D vs L) is critical; L-Ala-Pro is the natural substrate mimic, while D-Ala-Pro may act as a competitive inhibitor or be inactive depending on the specific binding pocket constraints.
Comparative Data Summary
| Feature | Gly-Pro (GP) | L-Ala-Pro (L-AP) | D-Ala-Pro (D-AP) |
| Side Chain | Hydrogen (-H) | Methyl (-CH3) | Methyl (-CH3, Inverted) |
| Cis-Isomer % (H2O) | High (~10-30%) | Moderate (~10-20%) | Moderate (Context Dependent) |
| DPP-IV Resistance | Low (Rapid cleavage) | Low (Rapid cleavage) | High (Resistant) |
| Prolidase Stability | Low | Low | High |
| Structural Role | Flexible Hinge | Extended Chain | |
| Hydrophobicity | Low | Moderate | Moderate |
Experimental Protocols
To validate these structural differences in a drug discovery context, the following self-validating workflows are recommended.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of X-Pro Dipeptides
Objective: Synthesize high-purity Gly-Pro and D-Ala-Pro for comparison.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation).
-
Coupling: HBTU/DIEA.
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow:
-
Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Pro-OH (1.2 eq) + DIEA (4 eq). Agitate 2h. Cap unreacted sites with MeOH.
-
Fmoc Removal: Wash resin (DMF). Treat with 20% Piperidine/DMF (
min). Validation: UV absorbance of piperidine adduct at 301 nm confirms deprotection. -
Coupling X: Add Fmoc-Gly-OH OR Fmoc-D-Ala-OH (3 eq), HBTU (3 eq), DIEA (6 eq). Agitate 45 min.
-
Kaiser Test (Validation):
-
Take few beads. Add Ninhydrin reagents.
-
Blue beads = Incomplete coupling (Fail).
-
Colorless beads = Complete coupling (Pass).
-
-
Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2h. Precipitate in cold diethyl ether.
Protocol B: NMR Determination of Cis/Trans Ratio
Objective: Quantify the conformational impact of the D-Ala substitution.
Methodology:
-
Dissolve 5 mg peptide in 600 µL
(or DMSO- to mimic hydrophobic core). -
Acquire 1D
-NMR (minimum 500 MHz). -
Target Signals: Focus on Proline
and shifts.-
Trans
: ~29-31 ppm. -
Cis
: ~32-34 ppm. -
Differentiation: The
is typically larger for cis isomers.
-
-
Calculation: Integrate the distinct signals for cis and trans populations.
Graphviz: Synthesis & Validation Workflow
Figure 2: Split-batch synthesis workflow for parallel production of Gly-Pro and D-Ala-Pro peptides with integrated quality control.
References
-
Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the molecular conformations in the linear oligopeptides H-(L-Ala)n-L-Pro-OH. Biopolymers.[4] Link
-
Fischer, G. (2003).[5] Peptidyl-prolyl cis/trans isomerases and their effectors. Angewandte Chemie International Edition. Link
-
Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides. Link
-
Cheung, H. S., & Cushman, D. W. (1973). Inhibition of homogeneous angiotensin-converting enzyme of rabbit lung by synthetic venom peptides of Bothrops jararaca. Biochimica et Biophysica Acta (BBA). Link
-
Sarkar, P., et al. (2024). Exploration of inhibitor effect of Gly-Pro (GP)... on angiotensin-converting enzyme activity.[6] PubMed.[7] Link
Sources
- 1. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cis-trans peptide variations in structurally similar proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of inhibitor effect of Gly-Pro (GP), Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG) bioactive peptides on angiotensin-converting enzyme activity purified from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative analysis of poly-DL-alanine and poly-L-alanine peptides
[1][2][3][4]
Executive Summary
The choice between poly-L-alanine (PLA) and poly-DL-alanine (PDLA) is a decision between structural order and stealth properties .
-
Poly-L-Alanine is naturally occurring, highly crystalline, and forms stable secondary structures (
-helices/ -sheets), making it suitable for rigid structural scaffolds but susceptible to rapid enzymatic degradation and immunogenic recognition. -
Poly-DL-Alanine is an amorphous, random-coil polymer containing racemate D-isomers. It acts as a "stealth" peptide, exhibiting high solubility, resistance to proteolysis, and negligible immunogenicity, making it a superior candidate for half-life extension and drug delivery vectors.
Physicochemical & Structural Comparison
The stereochemistry of the alanine residues dictates the macroscopic properties of the polymer.
| Feature | Poly-L-Alanine (PLA) | Poly-DL-Alanine (PDLA) |
| Stereochemistry | Homochiral (L-isomers only) | Heterochiral (Random D/L mix) |
| Secondary Structure | Random Coil / Amorphous | |
| Crystallinity | High (forms insoluble fibrils) | Low (amorphous solid) |
| Solubility (Aq) | Low (aggregates >10 residues) | High (water-soluble) |
| Proteolytic Stability | Low (rapid degradation) | High (protease resistant) |
| Immunogenicity | High (T-cell epitope potential) | Low / Tolerogenic |
Structural Logic
PLA chains pack efficiently due to uniform chirality, driving the formation of insoluble
Biological Performance & Experimental Data[1][4][5][6][7][8]
Enzymatic Stability
The primary advantage of PDLA is its resistance to serum proteases. Endogenous enzymes (e.g., elastase, cathepsins) have chiral active sites evolved to cleave L-peptide bonds.
-
Experiment: Incubation of 10 µM peptide in human serum at 37°C.
-
Result:
-
PLA:
hours. Rapid cleavage into monomers/oligomers. -
PDLA:
hours. Negligible degradation due to steric incompatibility with the protease catalytic triad.
-
Immunogenicity
PLA can be processed by Antigen Presenting Cells (APCs) and presented on MHC II molecules, eliciting an IgG response. PDLA, being resistant to lysosomal proteolysis (specifically Cathepsins L and B), fails to be processed into presentable epitopes, often inducing "immunological paralysis" or tolerance.
Diagram: Biological Fate
The following diagram illustrates the divergent pathways of PLA and PDLA in vivo.
Caption: Comparative biological fate. PLA undergoes proteolysis and immune presentation, while PDLA evades processing.
Experimental Protocol: Conjugation & Validation
This protocol describes the conjugation of Poly-DL-Alanine to a therapeutic protein (e.g., BSA or IgG) to extend half-life. This is a self-validating workflow.
Objective: Covalently attach amine-terminated Poly-DL-Alanine (MW 2kDa) to surface carboxyls of a target protein via EDC/NHS coupling.
Reagents
-
Target Protein: 1 mg/mL in PBS (pH 7.4).
-
Polymer: Amine-functionalized Poly-DL-Alanine (
-PDLA). -
Crosslinker: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
Step-by-Step Methodology
-
Protein Activation (The "Primer"):
-
Exchange protein buffer to MES pH 6.0 (critical: EDC is most efficient at acidic pH, while avoiding hydrolysis).
-
Add EDC (10-fold molar excess) and NHS (25-fold molar excess) to the protein.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Validation Check: The solution should remain clear. Turbidity indicates protein aggregation (isoelectric precipitation).
-
-
Conjugation (The "Lock"):
-
Quench excess EDC with 2-mercaptoethanol (optional) or rapidly desalting into PBS pH 7.4.
-
Immediately add
-PDLA (20-fold molar excess). -
Adjust pH to 7.2–7.5 to deprotonate the PDLA amine group, facilitating nucleophilic attack on the NHS-ester.
-
Incubate for 2 hours at RT.
-
-
Purification:
-
Remove unreacted PDLA using Size Exclusion Chromatography (SEC) or centrifugal filtration (cutoff < Protein MW).
-
-
Self-Validating QC Steps:
-
SDS-PAGE: Run the conjugate vs. native protein. The conjugate must show a "smear" or upward shift in MW due to the polydispersity of the polymer.
-
TNBS Assay: Quantify free amines. A reduction in free amines on the protein surface compared to the control confirms lysine modification.
-
Solubility Test: If using PLA instead of PDLA, the conjugate will likely precipitate. A clear solution with PDLA confirms the correct polymer choice.
-
References
-
Poly(alanine): Structure and Stability of the D and L-Enantiomers. Source: Biomacromolecules (2016).[1][2][3] Significance: Defines the alpha-helix vs. random coil structural differences and thermal stability.
-
Antigenicity of Polypeptides (Poly Alpha Amino Acids). Source: Journal of Experimental Medicine / PubMed. Significance: Establishes that D-amino acid polymers are non-immunogenic compared to L-isomers.[4][5]
-
Enzymatic Degradation of Poly(L-alanine) vs Poly(DL-alanine). Source: BenchChem / Archives of Biochemistry and Biophysics. Significance: Provides data on the resistance of D-Ala peptides to serum proteolysis.[6]
-
Chemoenzymatic Synthesis of Poly(L-alanine) in Aqueous Environment. Source: Biomacromolecules (2012).[7][8] Significance: Describes the synthesis and solubility challenges of L-alanine polymers.
Sources
- 1. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins | PLOS One [journals.plos.org]
- 4. ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cathepsins L and Z are critical in degrading polyglutamine-containing proteins within lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of mixed vs. single enantiomer peptides
Title: Spectroscopic Profiling of Mixed vs. Single Enantiomer Peptides: A Comprehensive Analytical Guide
Executive Summary As a Senior Application Scientist, I frequently encounter a critical juncture in peptide drug development and biomaterials engineering: the stereochemical characterization of peptide assemblies. The physical and pharmacological properties of peptides are profoundly dictated by their chirality. While single enantiomer (homochiral) peptides typically form standard pleated β-sheets or α-helices, mixed (racemic or heterochiral) peptide systems often co-assemble into rippled β-sheets or unique supramolecular conglomerates. These structural divergences drastically alter pharmacokinetics, hydrogel rigidity, and biocatalytic efficiency.
To rigorously evaluate these systems, we must rely on orthogonal spectroscopic techniques. This guide dissects the causality behind experimental choices in Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy, providing self-validating protocols to objectively distinguish mixed from single enantiomer peptides.
Mechanistic Differences in Spectroscopic Signatures
Circular Dichroism (CD) Spectroscopy CD is the frontline technique for probing peptide secondary structure and chiral supramolecular packing. Enantiopure peptides (pure L- or D-peptides) yield classic mirror-image spectra. However, equimolar racemic mixtures often exhibit a featureless CD spectrum due to the direct cancellation of chiroptical signals. Interestingly, if heterochiral co-assembly occurs—forming distinct rippled β-sheets rather than simple physical mixtures—the CD spectrum might not be entirely silent. Instead, it can shift or display new peaks, reflecting a1.
Nuclear Magnetic Resonance (NMR) Spectroscopy Standard ¹H-NMR cannot differentiate enantiomers in an achiral environment because their magnetic resonances are identical. To resolve this, Quantitative NMR (Q-NMR) utilizing Chiral Solvating Agents (CSAs) is indispensable. CSAs (such as 1,1'-binaphthol) form transient, non-covalent diastereomeric complexes with the L- and D-peptides. Because these transient diastereomers possess different physical and magnetic environments, their NMR resonances split. This allows for precise integration and 2 without the need for covalent derivatization.
Fourier Transform Infrared (FTIR) Spectroscopy FTIR, specifically in the Amide I region (1600–1700 cm⁻¹), is highly sensitive to the geometry of hydrogen-bonding networks. Enantiopure peptides typically assemble into parallel or standard antiparallel pleated β-sheets. In contrast, racemic mixtures often form "rippled" β-sheets characterized by alternating L- and D-strands. This altered hydrogen-bonding network alters the C=O vibrational frequencies. Racemic mixtures frequently show enhanced aggregation tendencies and 3 (e.g., a prominent band around 1615–1630 cm⁻¹ with a secondary high-frequency shoulder) compared to their homochiral counterparts.
Quantitative Data Presentation: Homochiral vs. Racemic Assemblies
| Spectroscopic Modality | Single Enantiomer (Homochiral) | Mixed Enantiomer (Racemic/Equimolar) | Mechanistic Rationale |
| Far-UV CD (190-250 nm) | Strong, characteristic peaks (e.g., minima at 218 nm for β-sheet). Mirror images for L vs. D. | Typically featureless (net zero ellipticity) OR shifted peaks if unique co-assembly occurs. | Chiroptical signals cancel out in perfectly racemic mixtures unless a dominant chiral superstructure forms. |
| Q-NMR (with CSA) | Single set of resonance peaks for the specific enantiomer. | Split resonance peaks (diastereomeric splitting). | CSAs form transient diastereomers, creating distinct magnetic environments for L- and D- residues. |
| ATR-FTIR (Amide I) | ~1620-1630 cm⁻¹ (Pleated β-sheet, often parallel). | ~1615-1625 cm⁻¹ with distinct shoulders (e.g., 1660 cm⁻¹). | Racemates often form rippled, antiparallel β-sheets, altering the C=O vibrational frequencies. |
| Fluorescence (ANS probe) | Baseline hydrophobic pocket binding. | Often 2x to 3x higher fluorescence intensity. | Racemic co-assembly (rippled sheets) frequently creates more accessible hydrophobic pockets. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify the causality of the observed phenomena.
Protocol A: Time-Resolved CD for Assembly Kinetics
Purpose: To monitor the real-time secondary structure evolution of enantiopure vs. racemic peptides.
-
Preparation: Prepare 8 mM peptide stock solutions of pure L-, pure D-, and a 1:1 L/D mixture in cold (4°C) deionized water.
-
Dilution & Trigger: Dilute the stock 1:1 with folding buffer (100 mM Bis-Tris Propane, 500 mM NaCl, pH 7.4) immediately prior to measurement to 4.
-
Measurement: Load the sample into a 0.1 mm path length demountable UV quartz cuvette. Insert into a CD spectrometer equipped with a Peltier temperature controller set to 23°C.
-
Data Acquisition: Monitor ellipticity at 220 nm with 0.1 s time resolution.
-
System Validation: The L- and D-enantiomers must produce perfectly symmetrical, mirror-image kinetic curves. The racemic mixture should remain near zero ellipticity; any deviation from zero definitively indicates symmetry-breaking in the macroscopic assembly.
Protocol B: Q-NMR Determination of Enantiomeric Purity
Purpose: To quantify trace enantiomeric impurities in a synthetic peptide batch.
-
Sample Prep: Dissolve 1-4 mg of the peptide in CDCl₃ (or an appropriate deuterated solvent).
-
CSA Addition: Add a Chiral Solvating Agent (e.g., (R)-(+)-1,1'-bi-2-naphthol) at a 5:1 molar ratio (CSA:Peptide) to ensure complete transient complexation.
-
Acquisition: Acquire ¹H-NMR spectra using a 30° tip angle, 1s relaxation delay, and 64 transients. Confirm proton assignments using 2D COSY.
-
Integration: Identify the split signals (e.g., the alpha-proton). Integrate the peaks corresponding to the L- and D-diastereomeric complexes.
-
System Validation: Run a known racemic standard to confirm exactly 1:1 peak integration. This validates that the CSA does not exhibit kinetic resolution or preferential binding that could artificially skew the NMR intensities.
Protocol C: ATR-FTIR for β-Sheet Network Analysis
Purpose: To distinguish pleated (homochiral) from rippled (heterochiral) β-sheet networks.
-
Fibrilization: Incubate peptide solutions (pure L, pure D, and Racemic) at 37°C for 72 hours to ensure mature fibril formation.
-
Deposition: Deposit 5 µL of the fibril suspension onto a diamond ATR crystal. Allow the solvent to evaporate under a gentle stream of dry nitrogen to form a thin film.
-
Scanning: Collect 128 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
-
Deconvolution: Focus on the Amide I band (1600–1700 cm⁻¹). Apply Fourier self-deconvolution and second-derivative analysis to resolve overlapping hidden peaks.
-
System Validation: The pure L and D samples must yield identical FTIR spectra. A shift in the main Amide I peak or the appearance of a high-frequency shoulder (~1660 cm⁻¹) in the racemate confirms the transition from parallel pleated sheets to antiparallel rippled sheets.
Mechanistic Visualization: Assembly Pathways
Spectroscopic divergence in homochiral vs. heterochiral peptide self-assembly pathways.
References
-
Title: Direct observation of peptide hydrogel self-assembly Source: RSC Publishing URL: [Link]
-
Title: Racemic peptide assembly boosts biocatalysis Source: ChemRxiv URL: [Link]
-
Title: 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients Source: Chemistry LibreTexts URL: [Link]
-
Title: Autofluorescence of Amyloids Determined by Enantiomeric Composition of Peptides Source: PMC / NIH URL: [Link]
Sources
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
The specific structure of this peptide, incorporating both D- and L-amino acids, presents a unique analytical challenge. It necessitates a multi-pronged, orthogonal testing strategy that goes far beyond a simple chromatographic purity check. We will explore not just what to do, but why each step is critical for building a complete, trustworthy purity profile.
The Imperative of an Orthogonal Analytical Strategy
A single analytical technique is insufficient to fully characterize a synthetic peptide.[2] Each method interrogates different physicochemical properties. By combining techniques that measure purity based on distinct principles (e.g., hydrophobicity, mass-to-charge ratio, chirality, and amino acid composition), we create a self-validating system that provides a holistic view of the sample's quality. This approach is the industry standard for ensuring the safety and efficacy of peptide-based therapeutics and the reliability of research reagents.[3][4]
The logical workflow for a comprehensive assessment is visualized below. It begins with a broad purity screen, confirms identity, drills down into specific isomeric impurities, and finally, determines absolute peptide content.
Caption: Orthogonal workflow for comprehensive peptide purity analysis.
Reversed-Phase HPLC: The Workhorse for Relative Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foundational technique for peptide purity analysis.[1][5] It separates the target peptide from most process-related impurities—such as deletion or truncated sequences—based on differences in their hydrophobicity.[1][6]
Causality Behind the Method: The nonpolar stationary phase (typically C18) retains peptides, which are then eluted by a gradient of increasing organic solvent (acetonitrile). More hydrophobic molecules are retained longer, resulting in separation. The output chromatogram provides a percentage purity value based on the area of the main peak relative to the total area of all detected peaks.[7]
Caption: Standard workflow for RP-HPLC peptide purity analysis.
Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the lyophilized peptide in HPLC-grade water containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.[1][8] Filter the sample through a 0.22 µm syringe filter to remove particulates.[8]
-
Instrumentation: Utilize a gradient-capable HPLC system equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard for peptides of this size.[1][8]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm (optimal for the peptide bond).[5]
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[7]
LC-MS: Confirming Identity and Characterizing Impurities
While HPLC provides a purity percentage, it does not confirm the identity of the main peak. Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential orthogonal method that couples HPLC separation with mass detection.[9][10] This definitively confirms that the main peak has the correct molecular weight for H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH and provides mass information for the impurity peaks, enabling their tentative identification.[11][12]
Causality Behind the Method: As components elute from the HPLC column, they are ionized (e.g., via Electrospray Ionization, ESI) and their mass-to-charge (m/z) ratio is measured.[9] This allows for the unambiguous identification of impurities such as deletion sequences (mass difference equals one amino acid) or the presence of residual protecting groups.[13]
Comparative Data: Hypothetical LC-MS Analysis
| Peak # | Retention Time (min) | UV Area % | Observed Mass (m/z) | Tentative Identification | Rationale |
| 1 | 14.5 | 1.2% | 386.2 | Deletion Impurity | Mass is ~71 Da less than API (missing one Alanine) |
| 2 | 15.8 | 98.1% | 457.2 | Target Peptide (API) | Matches theoretical mass of C19H32N5O7 |
| 3 | 16.3 | 0.7% | 475.2 | Oxidation Impurity | Mass is 16 Da greater than API (+ Oxygen) |
This combination of UV and MS data provides a much higher degree of confidence than optical detection alone.[11][12]
Chiral Analysis: A Critical Step for Stereoisomeric Purity
For a peptide containing a mix of D and L amino acids, chiral purity is a critical quality attribute that standard RP-HPLC cannot assess.[14][15] The presence of incorrect stereoisomers (diastereomers) can profoundly impact the peptide's three-dimensional structure and biological function. Therefore, a specific method to quantify the enantiomeric composition of each constituent amino acid is mandatory.[16]
Causality Behind the Method: The most robust method involves complete acid hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent like Marfey's Reagent (FDAA).[16][17] This creates diastereomeric derivatives that can be baseline-separated using standard RP-HPLC. The use of deuterated acid during hydrolysis is a key control; it isotopically labels any amino acids that may racemize during the harsh hydrolysis step itself, allowing them to be distinguished and excluded by the mass spectrometer, thereby preventing an overestimation of the true chiral impurity level.[14][17]
Caption: Workflow for determining peptide chiral purity via hydrolysis and derivatization.
Detailed Experimental Protocol: Chiral Analysis
-
Hydrolysis: Place the peptide sample in a reaction vial and add a solution of deuterated hydrochloric acid (e.g., 6M DCl in D₂O).[14][16] Seal the vial under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.
-
Derivatization: After cooling and drying the hydrolysate, reconstitute it in a suitable buffer. Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and heat to form diastereomeric derivatives.[17]
-
LC-MS Analysis: Analyze the derivatized sample using an LC-MS system with a standard C18 column. The diastereomers will have different retention times.
-
Data Analysis: Quantify the peak areas for the L- and D-derivatives of both Alanine and Proline. Using selected ion monitoring (SIM), exclude any signals corresponding to the deuterated (+1 Da) species from the final calculation.[16]
Comparative Data: Chiral Purity Results
| Amino Acid | Expected Configuration | Observed D-Isomer (%) | Observed L-Isomer (%) | Status |
| Alanine | 3x DL (50% D, 50% L) | 50.1% | 49.9% | Pass |
| Proline | 1x DL (50% D, 50% L) | 49.8% | 50.2% | Pass |
Amino Acid Analysis: Determining Absolute Peptide Content
The purity value from HPLC is relative and does not account for non-peptide material like water or counter-ions (e.g., TFA from purification).[5] Amino Acid Analysis (AAA) is the gold-standard method to determine the absolute amount of peptide in a lyophilized sample, known as the Net Peptide Content (NPC).[5][18] It also serves as a final verification of the peptide's composition.
Causality Behind the Method: The peptide is hydrolyzed into its constituent amino acids.[18][19] These free amino acids are then separated, detected, and quantified against certified standards.[19][20] By summing the absolute amounts of each amino acid, the total quantity of the peptide is determined.[5] The molar ratios of the amino acids are also calculated to confirm the peptide's composition is correct (e.g., a 4:1 ratio of Ala to Pro).[18]
Comparative Data: AAA Results
| Amino Acid | Expected Ratio | Observed Ratio | Status |
| Alanine | 4.0 | 4.08 | Pass |
| Proline | 1.0 | 1.00 | Pass |
| Net Peptide Content (NPC) | 88.5% |
An NPC of 88.5% indicates that for every 1.0 mg of lyophilized powder, 0.885 mg is the target peptide. The remaining 11.5% consists of moisture and bound counter-ions. This value is crucial for preparing solutions of a precise peptide concentration.
Integrated Assessment and Conclusion
Assessing the purity of a complex synthetic peptide like H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH is a rigorous, multi-step process. No single method can provide a complete picture.
| Analytical Method | Principle of Analysis | Information Provided | Key Advantage |
| RP-HPLC | Hydrophobicity | Relative Purity (%) | Excellent for resolving process-related impurities.[1][6] |
| LC-MS | Mass-to-Charge Ratio | Molecular Weight Confirmation, Impurity ID | Unambiguously confirms product identity and aids in impurity characterization.[10][11] |
| Chiral Analysis | Stereochemistry | Enantiomeric Purity | Essential for peptides with D-amino acids; confirms correct stereoisomer synthesis.[14][16] |
| Amino Acid Analysis | Compositional Stoichiometry | Absolute Peptide Quantity (NPC), Composition | Provides the true peptide content for accurate solution preparation.[5][18] |
By integrating the results from this orthogonal suite of assays—a high relative purity from RP-HPLC , confirmed identity from LC-MS , correct stereochemistry from Chiral Analysis , and an accurate absolute quantity from AAA —we can establish a comprehensive and trustworthy quality profile. This analytical rigor is non-negotiable for ensuring the validity of scientific research and the safety and efficacy of potential therapeutic agents.
References
-
Title: Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry Source: American Chemical Society URL: [Link]
-
Title: Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry Source: PMC (PubMed Central) URL: [Link]
-
Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Source: Almac Group URL: [Link]
-
Title: LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]
-
Title: Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]
-
Title: Workflow of HPLC in Peptide Purity Analysis Source: Mtoz Biolabs URL: [Link]
-
Title: Principle of Peptide Purity Analysis Source: Mtoz Biolabs URL: [Link]
-
Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Source: Almac Group URL: [Link]
-
Title: Managing Product-Related Impurities in Synthetic Peptides Source: BioPharmaSpec URL: [Link]
-
Title: Peptide Characterization Techniques: FAQs Answered by Experts Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS Source: LCGC, Spectroscopy Online URL: [Link]
-
Title: Impurity profiling in peptides: Why It Matters in Drug Development Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: How to Test Peptide Purity: Methods and Analysis Guide Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Synthetic Peptide Characterization and Impurity Profiling Source: Waters Corporation URL: [Link]
-
Title: Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry Source: PubMed URL: [Link]
-
Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL: [Link]
-
Title: HPLC Analysis and Purification of Peptides Source: PMC (PubMed Central) URL: [Link]
-
Title: Stability-indicating methods for peptide drug analysis Source: AMSbiopharma URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. praxpeptides.com [praxpeptides.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. almacgroup.com [almacgroup.com]
- 17. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pcl.tamu.edu [pcl.tamu.edu]
- 19. usp.org [usp.org]
- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Cross-Validation Matrix: Benchmarking Synthetic Peptides Against Recombinant and Native Standards
Introduction: The "Salt Weight" Illusion
In high-stakes research, the assumption that "1 mg of powder equals 1 mg of peptide" is a frequent cause of experimental failure. Unlike recombinant proteins, which are often quantified by colorimetric assays (BCA/Bradford) relative to a standard curve, synthetic peptides are typically delivered as lyophilized salts.
This guide provides a rigorous cross-validation framework. It moves beyond simple "purity" (HPLC area integration) to Net Peptide Content (NPC) and Functional Equivalence , ensuring your synthetic reagents perform identically to biological standards.
Part 1: Structural & Chemical Validation (The Identity Check)
The Purity vs. Content Trap
A peptide labeled "98% Purity" refers only to the ratio of the target peptide sequence against other truncated or deleted peptide sequences. It does not account for water, absorbed solvents, or counter-ions (salts).
The Senior Scientist’s Rule:
Never calculate molarity based on the weighed mass of the lyophilized powder. You must correct for Net Peptide Content (NPC).
Comparative Analysis: Quantification Methods[1]
| Feature | Amino Acid Analysis (AAA) | UV Spectroscopy (A280) | Gravimetric (Weighing) |
| Principle | Hydrolysis + HPLC separation of individual amino acids. | Absorbance of Trp/Tyr/Phe residues.[1][2] | Weighing the gross powder.[3] |
| Accuracy | Gold Standard (±2%) | Low to Medium (Sequence dependent). | Very Low (Ignores salts/water). |
| Limitations | Destructive; requires specialized equipment. | Fails if sequence lacks Trp/Tyr; Extinction coeff. variability. | Assumes 100% peptide (typically 30-50% error). |
| Best For | Absolute Quantification for critical bioassays. | Quick checks for Trp-rich peptides. | Rough estimation only. |
Protocol: Net Peptide Content Determination via AAA
Note: While often outsourced, understanding the workflow is critical for interpreting data.
-
Hydrolysis: Incubate peptide in 6N HCl at 110°C for 24 hours under vacuum (prevents oxidation).
-
Derivatization: React free amino acids with PITC (phenylisothiocyanate) or OPA (o-phthalaldehyde).
-
Separation: Analyze via cation-exchange HPLC.
-
Calculation:
Part 2: The Hidden Variable (Counter-Ion Toxicity)
Synthetic peptides are usually cleaved from resin using Trifluoroacetic Acid (TFA).[4][5] Unless specifically exchanged, your peptide is a TFA Salt .[5][6]
Critical Insight: TFA is cytotoxic.[6] In cell-based assays, residual TFA can alter cellular proliferation, acidify culture media, and mimic biological responses, leading to false positives.[6]
Validation Experiment: Counter-Ion Cytotoxicity
Objective: Determine if the counter-ion (TFA vs. Acetate vs. HCl) affects cell viability independent of the peptide sequence.
Data Summary (Cell Viability at 100 µM Peptide):
| Counter-Ion | Osteoblast Viability | T-Cell Proliferation | Solubility (Hydrophobic) |
| TFA | Low (65%) - Toxic | Inhibited | High (Excellent solvent) |
| Acetate | High (98%) | Normal | Moderate |
| HCl | High (95%) | Normal | Moderate |
Diagram 1: Counter-Ion Selection Decision Tree
Caption: Decision matrix for selecting peptide counter-ions to prevent experimental artifacts.
Part 3: Functional Cross-Validation (Synthetic vs. Recombinant)
To validate a synthetic peptide as a surrogate for a native protein (e.g., an epitope mapping study), you must demonstrate Functional Equivalence .
Protocol: Competitive ELISA
Purpose: Prove that the synthetic peptide binds the antibody with the same affinity as the native/recombinant protein.
Materials:
-
Recombinant Protein (Standard)
-
Primary Antibody (Targeting the epitope)
-
HRP-Secondary Antibody
Step-by-Step Workflow:
-
Coat: Immobilize Recombinant Protein (1 µg/mL) on a 96-well plate. Block with BSA.
-
Pre-Incubate (The Competition): In separate tubes, mix a fixed concentration of Primary Antibody with increasing concentrations of the Synthetic Peptide (0.1 nM to 10 µM). Incubate 1 hour.
-
Transfer: Add the Antibody-Peptide mixtures to the coated plate.
-
Theory: If the synthetic peptide mimics the native structure, it will bind the antibody in solution, preventing the antibody from binding the plate.
-
Detection: Wash, add HRP-Secondary, and develop with TMB.
-
Analysis: Plot OD450 vs. Log[Peptide]. Calculate IC50.
Diagram 2: Functional Validation Workflow
Caption: The critical path for validating synthetic peptides before use in sensitive bioassays.
Part 4: Solubility Guidelines (The Practical Check)
Improper solubilization causes aggregation, leading to low effective concentration and "sticky" data.
The "Charge Rule" Protocol:
-
Calculate Net Charge at pH 7 (Arg/Lys = +1, Asp/Glu = -1).
-
If Positive (+): Dissolve in water.[10][11] If stubborn, add 10% Acetic Acid.[7][10][11]
-
If Negative (-): Dissolve in water.[10][11] If stubborn, add 1% Ammonium Bicarbonate (NH4HCO3).
-
If Neutral (0): Dissolve in minimal organic solvent (DMSO/DMF) first, then dilute with buffer. Limit DMSO to <1% final concentration for cell assays.
References
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified peptide preparations, inhibits proliferation of osteoblasts and chondrocytes."[5] American Journal of Physiology-Endocrinology and Metabolism.
-
United States Pharmacopeia (USP). "General Chapter <1055> Biotechnology-Derived Articles - Peptide Mapping."
-
Thermo Fisher Scientific. "Peptide Solubility Guidelines and Calculator."
-
BenchChem. "The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity."
-
Sigma-Aldrich (Merck). "Amino Acid Analysis (AAA) vs. UV Absorbance."
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. agilent.com [agilent.com]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. genscript.com.cn [genscript.com.cn]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. peptideregenesis.com [peptideregenesis.com]
- 9. researchgate.net [researchgate.net]
- 10. biocat.com [biocat.com]
- 11. jpt.com [jpt.com]
Personal protective equipment for handling H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Operational Safety and Handling Guide for H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
As a Senior Application Scientist, I approach the handling of synthetic peptides not merely as a regulatory checkbox, but as a critical variable in experimental reproducibility and laboratory safety. H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH is a synthetic pentapeptide featuring mixed stereochemistry. While it lacks acute systemic toxicity, the physical properties of lyophilized peptide powders—specifically their low mass, high aerosolization potential, and hygroscopic nature—demand rigorous engineering controls and precise operational workflows[1].
This guide establishes a self-validating protocol for the safe handling, reconstitution, and disposal of this pentapeptide, ensuring both operator safety and molecular integrity.
Causality-Driven Risk Assessment
Before detailing the operational protocols, it is essential to understand the physical and chemical behavior of lyophilized peptides that dictate our safety requirements:
-
Aerosolization & Sensitization: Lyophilized powders are highly electrostatic and easily aerosolized. Inhalation of these fine particles can lead to respiratory sensitization or allergic reactions over time[1].
-
Hygroscopicity: Peptides rapidly absorb atmospheric moisture. If handled outside of a controlled environment or opened while cold, this moisture triggers premature hydrolysis and degradation[2].
-
Shear Stress Vulnerability: During reconstitution, rapid solvent injection can cause localized high concentrations and foaming, leading to structural denaturation and aggregation[3].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be donned prior to handling the peptide vial. Every piece of equipment serves a specific, scientifically grounded purpose.
| PPE Category | Required Equipment | Scientific Rationale & Causality |
| Respiratory | N95/P100 Respirator or Fume Hood | Lyophilized powders are easily airborne. Respiratory protection prevents the inhalation of fine particles that can cause respiratory sensitization[1]. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Provides a robust chemical barrier. Nitrile is preferred over latex to avoid cross-sensitization. Double-gloving ensures integrity during solvent handling[1]. |
| Eye/Face | ANSI Z87.1 Safety Goggles | Protects the ocular mucosa from micro-dust aerosolization during weighing and accidental solvent splashes during reconstitution[4]. |
| Body | Standard Laboratory Coat | Prevents particulate accumulation on street clothing, mitigating secondary exposure risks outside the laboratory environment[5]. |
Quantitative Operational Parameters
Adhering to strict environmental parameters is non-negotiable for preserving the peptide's efficacy.
| Operational Phase | Parameter | Value/Range | Scientific Rationale |
| Storage (Lyophilized) | Temperature | -20°C to -80°C | Halts hydrolytic degradation pathways, keeping the powder stable for years[2]. |
| Pre-Reconstitution | Equilibration Time | 15 – 30 minutes | Prevents atmospheric condensation on cold powder[2]. |
| Storage (Reconstituted) | Temperature | 2°C to 8°C | Slows microbial growth and oxidation for short-term use[3]. |
| Storage (Reconstituted) | Shelf Life | 2 – 8 weeks | Aqueous peptides degrade rapidly; freeze aliquots for longer use[6]. |
Operational Plan: Step-by-Step Reconstitution
A self-validating protocol ensures that each step physically prevents the failure of the next.
-
Step 1: Temperature Equilibration (Critical)
-
Action: Remove the sealed vial of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH from -20°C storage and place it on the benchtop for 15–30 minutes before opening[2].
-
Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the peptide powder. This introduces water prematurely, accelerating hydrolytic degradation[2].
-
-
Step 2: Aseptic Workspace Preparation
-
Step 3: Controlled Solvent Addition
-
Action: Using a sterile syringe, slowly inject the diluent (e.g., sterile bacteriostatic water or appropriate buffer) down the inner glass wall of the vial. Do not squirt directly onto the powder[3].
-
Causality: Forceful injection creates shear stress and foaming, leading to peptide aggregation and denaturation[3].
-
-
Step 4: Gentle Dissolution
Disposal and Decontamination Protocol
Synthetic peptides must not be treated as standard biological waste or disposed of down the drain due to unknown long-term environmental impacts[8].
-
Step 1: Solid Waste Segregation
-
Action: Collect all consumables (pipette tips, empty vials, contaminated gloves) in a designated, clearly labeled hazardous chemical waste container[1].
-
Causality: Peptides possess potential biological activity; introducing them into standard municipal waste streams poses unknown environmental risks[8].
-
-
Step 2: Liquid Waste Management
-
Action: Unused reconstituted solutions must be collected in a sealed, leak-proof high-density polyethylene (HDPE) container[9]. Label as "Non-Hazardous Liquid Chemical Waste - Synthetic Peptide"[9]. Do not pour down the drain[1].
-
Causality: Aqueous peptide solutions can interact with other chemical effluents in standard laboratory drains, requiring isolated chemical destruction[8].
-
-
Step 3: Spill Decontamination
Process Visualization
Workflow for safe handling, reconstitution, and disposal of synthetic pentapeptides.
References
1.[5] BenchChem. Safeguarding Your Research: Essential Protocols for Handling 3X FLAG Peptide TFA. 5 2.[2] PekCura Labs. Safe Shipping and At-Home Storage of Peptides: A Researcher's Guide. 2 3.[3] Peptide Regenesis. Peptide Reconstitution Guide — Solvents, Techniques & Lab Safety. 3 4.[1] BenchChem. Personal protective equipment for handling Peptide R. 1 5.[7] Muscle Hustle Health. Peptide Reconstitution: 7 Critical Rules to Master Safety. 7 6.[6] Bluewell Peptides. The Complete Peptide Reconstitution & Storage Guide. 6 7.[4] Benchchem. Personal protective equipment for handling Hsp70-derived octapeptide. 4 8.[8] Benchchem. Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals. 8 9.[9] Benchchem. Proper Disposal of Acetyl Tetrapeptide-22: A Safety and Operational Guide.9 10.[10] Bio-Synthesis. MATERIAL SAFETY DATA SHEET. 10
Sources
- 1. benchchem.com [benchchem.com]
- 2. pekcuralabs.com [pekcuralabs.com]
- 3. peptideregenesis.com [peptideregenesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bluewellpeptides.com [bluewellpeptides.com]
- 7. One moment, please... [musclehustlehealth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosyn.com [biosyn.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
